3-(2-Oxo-acetyl)-benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxaldehydoylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDYVQQFZPPTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376608 | |
| Record name | 3-(2-Oxo-acetyl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105802-54-8 | |
| Record name | 3-(2-Oxo-acetyl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Oxo-acetyl)-benzonitrile chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthesis of 3-(2-Oxo-acetyl)-benzonitrile. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory use and further research.
Chemical Structure and Properties
This compound, with the CAS number 105802-54-8, is an aromatic compound featuring both a nitrile and a glyoxal (a 1,2-dicarbonyl) functional group.[1] This unique combination of reactive moieties makes it a potentially valuable building block in organic synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 105802-54-8 | [1] |
| Molecular Formula | C₉H₅NO₂ | [2] |
| Molecular Weight | 159.14 g/mol | [1] |
| IUPAC Name | 3-(2-oxoacetyl)benzonitrile | [2] |
| InChI | InChI=1S/C9H5NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,6H | [2] |
| InChIKey | MIDYVQQFZPPTDV-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)C=O)C#N | [2] |
Table 2: Predicted Physical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Spectroscopic and Analytical Data
While experimental spectra for this compound are not widely published, the following section details the expected spectroscopic characteristics based on its structure and provides experimental data for its likely precursor, 3-acetylbenzonitrile, for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR of this compound:
-
Aromatic Protons: Multiple signals in the aromatic region (approx. 7.5-8.5 ppm).
-
Aldehydic Proton: A singlet in the downfield region (approx. 9-10 ppm).
Expected ¹³C NMR of this compound:
-
Nitrile Carbon: A signal around 118 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (approx. 129-140 ppm).
-
Carbonyl Carbons: Two signals in the downfield region corresponding to the ketone and aldehyde carbonyls (approx. 180-200 ppm).
Reference ¹H and ¹³C NMR data for 3-methylbenzonitrile (a related compound):
-
¹H NMR (400 MHz, CDCl₃, ppm): δ 2.53 (s, 3H), 7.27 (t, J = 8.0Hz, 1H), 7.31 (t, J = 8.0Hz, 1H), 7.48 (t, J = 8.0Hz, 1H), 7.57 (t, J = 8.0Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃, ppm): δ 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6.
Infrared (IR) Spectroscopy
Expected IR of this compound:
-
Nitrile (C≡N) stretch: A sharp absorption band around 2230 cm⁻¹.
-
Carbonyl (C=O) stretches: Two distinct absorption bands in the region of 1680-1720 cm⁻¹ for the ketone and aldehyde.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aldehydic C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹.
Reference IR data for 3-Acetylbenzonitrile:
-
A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[3]
Mass Spectrometry (MS)
Expected MS of this compound:
-
Molecular Ion (M⁺): A peak at m/z = 159.0320, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see fragments corresponding to the loss of CO (m/z = 131) and the cyano group (m/z = 133).
Reference MS data for 3-Acetylbenzonitrile:
-
The NIST Mass Spectrometry Data Center provides a mass spectrum for 3-acetylbenzonitrile, showing a molecular ion peak at m/z = 145.[3]
Experimental Protocols
Plausible Synthesis of this compound
A plausible method for the synthesis of this compound is the oxidation of 3-acetylbenzonitrile, based on the established synthesis of its isomer, 4-(2-oxoacetyl)-benzonitrile.
Reaction Scheme:
Caption: Plausible synthesis workflow for this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.1 equivalents) to a mixture of dioxane and water (e.g., 10:1 v/v).
-
Dissolution: Stir the mixture at approximately 50°C until the selenium dioxide has completely dissolved.
-
Addition of Starting Material: Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, filter the warm solution to remove any solid byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by column chromatography on silica gel.
Reactivity and Potential Applications
This compound is an aryl glyoxal, a class of compounds known for their versatile reactivity due to the presence of two adjacent carbonyl groups.[4][5] The electron-withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde.[4] This bifunctional nature makes it a valuable intermediate in the synthesis of various heterocyclic compounds.[1][4][5]
Potential applications include:
-
Heterocyclic Synthesis: Aryl glyoxals are key building blocks in multicomponent reactions for the synthesis of furans, pyrans, and other oxygen-containing heterocycles.[4][5]
-
Chemical Biology: The dicarbonyl moiety can react with arginine residues in proteins, suggesting its potential use as a chemical probe for protein labeling and cross-linking.[2]
-
Medicinal Chemistry: The structural motifs present in this compound are found in various bioactive molecules, making it an interesting starting point for the development of new therapeutic agents.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactivity Hazards: As an aldehyde, it may be susceptible to oxidation.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 105802-54-8 | Benchchem [benchchem.com]
- 3. 3-Acetylbenzonitrile [webbook.nist.gov]
- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Functional Groups of 3-(2-Oxo-acetyl)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Oxo-acetyl)-benzonitrile, also known as 3-cyanophenylglyoxal, is a bi-functional aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a highly reactive α-keto-aldehyde (glyoxal) moiety and a versatile nitrile group on a benzene ring, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of the reactivity of its core functional groups, plausible synthetic routes, and potential applications. While direct research on this specific molecule is limited, its chemical behavior can be reliably inferred from the well-established chemistry of its constituent parts. This document summarizes key reactions, provides illustrative experimental protocols from analogous systems, and presents data in a structured format to facilitate research and development.
Molecular Structure and Functional Group Analysis
The chemical structure of this compound is characterized by a benzene ring substituted at the 1 and 3 positions with an acetyl-formyl group (-COCHO) and a nitrile group (-C≡N), respectively.
Key Functional Groups:
-
α-Keto-Aldehyde (Glyoxal) Moiety: This 1,2-dicarbonyl system is the primary site of reactivity, with two electrophilic carbon centers. The terminal aldehyde is generally more susceptible to nucleophilic attack than the internal ketone due to reduced steric hindrance and greater polarization.[1]
-
Benzonitrile Moiety: The nitrile group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. As an electron-withdrawing group, it also influences the electronic properties of the aromatic ring.[1]
-
Aromatic Ring: The benzene ring serves as the scaffold for the functional groups and can itself undergo electrophilic or nucleophilic aromatic substitution, although the electron-withdrawing nature of the substituents makes it less reactive towards electrophiles.
Diagram of Functional Groups
Caption: Key reactive functional groups in this compound.
Synthesis
A plausible synthesis for this compound can be extrapolated from the reported synthesis of its isomer, 4-(2-oxoacetyl)-benzonitrile. The key step is the oxidation of the corresponding acetylbenzonitrile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Analogous to 4-isomer synthesis)
Reaction: Oxidation of 3-Acetylbenzonitrile.
Materials:
-
3-Acetylbenzonitrile
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
To a mixture of 1,4-dioxane and water (e.g., 10:1 v/v), add selenium dioxide.
-
Stir the mixture at approximately 50°C until the selenium dioxide has dissolved.
-
Add 3-acetylbenzonitrile to the solution.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, filter the warm solution to remove selenium byproduct.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield this compound.
Note: This protocol is adapted from the synthesis of the 4-isomer and may require optimization.[2]
Reactivity of the α-Keto-Aldehyde Moiety
The 1,2-dicarbonyl system is highly electrophilic and is the primary site for nucleophilic attack. The aldehyde carbonyl is generally more reactive than the ketone carbonyl.
Nucleophilic Addition
A wide range of nucleophiles, including amines, hydrazines, hydroxylamines, and organometallic reagents, will readily add to the carbonyl groups.
Reaction with Amines (Imine/Enamine Formation): Primary amines are expected to react preferentially at the aldehyde carbonyl to form an imine.
Caption: Reaction with a primary amine to form an imine.
Experimental Protocol (Analogous to Phenylglyoxal Reaction):
-
Reactants: Phenylglyoxal (1 equivalent), primary amine (1 equivalent).
-
Solvent: Anhydrous ethanol or methanol.
-
Procedure: Dissolve phenylglyoxal in the alcohol. Add the primary amine dropwise at room temperature. Stir the mixture for a few hours. The product imine may precipitate or can be isolated by removal of the solvent and purification.
Condensation Reactions
The α-keto-aldehyde can participate in condensation reactions, such as the Knoevenagel or aldol condensations, particularly at the aldehyde position.
Reduction
Selective reduction of one carbonyl group in the presence of the other, and in the presence of the nitrile, is challenging.
-
Sodium borohydride (NaBH₄): Likely to reduce the more reactive aldehyde to a primary alcohol, yielding 3-(2-hydroxy-1-oxoethyl)benzonitrile.
-
Lithium aluminum hydride (LiAlH₄): A stronger reducing agent that would likely reduce both carbonyls and the nitrile group.[3]
Reactivity of the Benzonitrile Moiety
The nitrile group offers several avenues for further chemical modification.
Hydrolysis
The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reaction Workflow:
Caption: Hydrolysis of the nitrile group under acidic and basic conditions.
Experimental Protocol (Base Hydrolysis of Benzonitrile): [4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and an excess of aqueous sodium hydroxide (e.g., 10-20%).
-
Reaction: Heat the mixture to reflux for 1-2 hours. Ammonia gas may be evolved.
-
Workup: Cool the reaction mixture. Acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic and a precipitate forms.
-
Isolation: Collect the precipitated benzoic acid by vacuum filtration, wash with cold water, and dry.
Reduction
The nitrile group can be reduced to a primary amine (benzylamine derivative).
-
Reagents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). As noted, these conditions would also reduce the carbonyl groups.
Cycloaddition Reactions
The benzonitrile group, or more commonly, a derivative like a benzonitrile oxide, can participate in [3+2] cycloaddition reactions to form five-membered heterocycles, which are valuable in medicinal chemistry.[6][7][8]
Spectroscopic Data (Predicted)
No specific spectroscopic data for this compound has been found. However, characteristic signals can be predicted based on analogous structures like 3-(2-oxoethyl)benzonitrile and general spectroscopic principles.
| Data Type | Functional Group | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons | δ 7.5–8.2 ppm (complex multiplet) |
| Aldehyde Proton | δ 9.5-10.5 ppm (singlet) | |
| ¹³C NMR | Nitrile Carbon | δ ~115-120 ppm |
| Ketone Carbonyl | δ ~190-200 ppm | |
| Aldehyde Carbonyl | δ ~185-195 ppm | |
| Aromatic Carbons | δ ~125-140 ppm | |
| FT-IR | Nitrile (C≡N) stretch | ~2230 cm⁻¹ |
| Ketone (C=O) stretch | ~1690-1710 cm⁻¹ | |
| Aldehyde (C=O) stretch | ~1715-1730 cm⁻¹ |
Potential Applications and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural motifs suggest potential applications in drug discovery and chemical biology.
-
Covalent Inhibitors: The highly reactive α-keto-aldehyde moiety makes it a candidate for forming covalent bonds with nucleophilic residues (such as arginine or lysine) in protein active sites. Phenylglyoxal is a known reagent for modifying arginine residues in proteins.
-
Heterocyclic Synthesis: The presence of multiple reactive sites makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are common in pharmaceuticals. For instance, ortho-isomers are used in the synthesis of isoquinolines.[3][9][10]
-
Chemical Probes: The dual reactivity could be exploited in the design of chemical probes for studying biological systems.
No specific signaling pathways involving this compound have been identified in the reviewed literature. Research into the biological effects of this compound would be a novel area of investigation.
Conclusion
This compound is a molecule with significant synthetic potential due to its distinct and reactive functional groups. The α-keto-aldehyde moiety allows for a range of nucleophilic additions and condensation reactions, while the benzonitrile group can be converted into other valuable functionalities or used in cycloadditions. Although experimental data on this specific molecule is scarce, this guide provides a solid foundation for its expected reactivity based on well-understood chemical principles and data from closely related compounds. This information should serve as a valuable resource for chemists and pharmacologists interested in exploring the utility of this versatile building block.
References
- 1. This compound | 105802-54-8 | Benchchem [benchchem.com]
- 2. 4-Cyanophenylglyoxal hydrate synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(2-Oxoethyl)benzonitrile | 109346-98-7 | Benchchem [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. beilstein-archives.org [beilstein-archives.org]
Spectroscopic data for 3-(2-Oxo-acetyl)-benzonitrile (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 3-(2-Oxo-acetyl)-benzonitrile. Due to the limited availability of experimental data in public databases, this guide utilizes predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and data from structurally similar compounds, offering valuable insights for the characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~8.2 - 8.4 | Multiplet | 2H | Aromatic protons |
| ~7.7 - 7.9 | Multiplet | 2H | Aromatic protons |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~195 - 200 | Ketonic carbonyl carbon (C=O) |
| ~185 - 190 | Aldehydic carbonyl carbon (C=O) |
| ~135 - 140 | Aromatic quaternary carbon |
| ~130 - 135 | Aromatic CH carbons |
| ~118 | Nitrile carbon (C≡N) |
| ~112 | Aromatic quaternary carbon |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N stretch |
| ~1710 | Strong | Ketonic C=O stretch |
| ~1690 | Strong | Aldehydic C=O stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 130 | High | [M - CHO]⁺ |
| 103 | Medium | [M - CO - CHO]⁺ or [C₆H₄CN]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR setup.
-
-
Data Acquisition:
-
Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
-
Data Acquisition:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Scan a suitable mass range to detect the molecular ion and expected fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the compound.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Key Functional Groups and Predicted Spectroscopic Signals
Caption: Key functional groups of this compound and their predicted spectroscopic signals.
Physical properties of 3-(2-Oxo-acetyl)-benzonitrile (melting point, boiling point)
This technical guide provides a comprehensive overview of the key physical properties of 3-acetylbenzonitrile, a significant intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a structured workflow for property determination.
Physical Properties of 3-Acetylbenzonitrile
3-Acetylbenzonitrile, also known as m-cyanoacetophenone, is an aromatic ketone.[1] The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions.
Data Summary
The experimentally determined physical properties of 3-acetylbenzonitrile are summarized in the table below. These values are essential for predicting the compound's behavior under different experimental conditions.
| Physical Property | Value | Notes |
| Melting Point | 97.0 to 101.0 °C | |
| Boiling Point | 120 °C | at 5 mmHg |
| Molecular Formula | C₉H₇NO | |
| Molecular Weight | 145.16 g/mol | [1][2] |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental in chemical analysis for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.
2.1. Melting Point Determination (Capillary Method)
The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a sample of 3-acetylbenzonitrile.
-
Procedure:
-
A small, finely powdered sample of 3-acetylbenzonitrile is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
-
The melting point is reported as a range from the initial to the final temperature.
-
2.2. Boiling Point Determination (Distillation Method)
The boiling point is determined at a specific pressure, as it varies with atmospheric pressure. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source, and a manometer.
-
Procedure:
-
A sample of 3-acetylbenzonitrile is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
A vacuum is applied to the system, and the pressure is allowed to stabilize at the desired level (e.g., 5 mmHg), as measured by the manometer.
-
The sample is heated gently using the heating mantle.
-
The temperature is monitored, and the vapor temperature that remains constant during the distillation of the liquid is recorded as the boiling point at that specific pressure.
-
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like 3-acetylbenzonitrile.
References
The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide
An in-depth exploration of the discovery, chemical background, and profound impact of benzonitrile-containing molecules in modern drug development. This guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics.
The benzonitrile moiety, a seemingly simple aromatic ring appended with a nitrile group, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in crucial molecular interactions have propelled a multitude of benzonitrile-containing compounds from laboratory curiosities to life-saving pharmaceuticals. This technical guide delves into the discovery and background of these remarkable compounds, offering a detailed examination of their synthesis, mechanism of action, and quantitative bioactivity.
A Historical Perspective: From Fehling's Discovery to Modern Medicine
Benzonitrile was first reported in 1844 by Hermann Fehling, who synthesized it through the thermal dehydration of ammonium benzoate. For much of its history, benzonitrile and its derivatives were primarily utilized as solvents and versatile chemical intermediates. However, the latter half of the 20th century witnessed a paradigm shift, as medicinal chemists began to recognize the profound potential of the benzonitrile group as a key pharmacophore. This realization has led to the development of a diverse array of drugs targeting a wide spectrum of diseases, from cancer to viral infections.
The Benzonitrile Scaffold: Physicochemical Properties and Medicinal Chemistry Significance
The utility of the benzonitrile group in drug design stems from its distinct physicochemical characteristics. The strongly electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the attached benzene ring, impacting its reactivity and potential for π-π stacking interactions with biological targets.[1] Furthermore, the nitrile group is metabolically stable and can act as a bioisostere for other functional groups, such as halogens or carbonyls, allowing for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile.[2] The incorporation of a benzonitrile moiety can enhance a compound's solubility, bioavailability, and binding affinity for its target protein.[1]
Key Therapeutic Areas and Representative Drugs
Benzonitrile-containing compounds have made a significant impact across several therapeutic areas. Below, we explore some of the most prominent examples, detailing their mechanisms of action and providing quantitative data on their bioactivity.
Aromatase Inhibitors in Cancer Therapy: Letrozole and Anastrozole
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone receptor-positive breast cancer, inhibiting aromatase is a key therapeutic strategy. Letrozole and Anastrozole are two potent and selective non-steroidal aromatase inhibitors that feature a benzonitrile core.
Mechanism of Action: Letrozole and Anastrozole competitively and reversibly bind to the heme group of the aromatase enzyme, blocking the conversion of androgens to estrogens.[3] This leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-dependent breast cancer cells of their growth stimulus.
Table 1: Quantitative Bioactivity of Aromatase Inhibitors
| Compound | Target | Assay System | IC50 Value | Reference |
| Letrozole | Aromatase | Human Placental Microsomes | 11 nM | [4] |
| Letrozole | Aromatase | MCF-7Ca cells | 0.07 nM | [4] |
| Anastrozole | Aromatase | Human Placental Microsomes | 15 nM | [5] |
| Anastrozole | Aromatase | T-47Daro cells | 50 nM | [5] |
Androgen Receptor Antagonists in Prostate Cancer: Bicalutamide
Prostate cancer is often dependent on androgens for its growth and progression. Bicalutamide, a non-steroidal antiandrogen, is a cornerstone in the treatment of prostate cancer.
Mechanism of Action: Bicalutamide acts as a competitive antagonist of the androgen receptor (AR).[6] It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival.[7]
Table 2: Quantitative Bioactivity of Bicalutamide
| Compound | Target | Assay System | IC50 Value | Reference |
| Bicalutamide | Androgen Receptor | LNCaP cells | 159-243 nM | [8] |
Non-Nucleoside Reverse Transcriptase Inhibitors in HIV Treatment: Dapivirine
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the prevention of HIV-1 infection.
Mechanism of Action: Dapivirine binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA.[9] This binding induces a conformational change in the enzyme, inhibiting its activity and thereby preventing viral replication.[6]
Table 3: Physicochemical Properties of Dapivirine
| Property | Value | Reference |
| Molecular Weight | 329.4 g/mol | [9] |
| pKa | 5.8 | [10] |
| LogP | 5.27 (at pH 9) | [10] |
Experimental Protocols
To provide a practical resource for researchers, this section outlines detailed methodologies for key experiments cited in the study of benzonitrile compounds.
Synthesis of Letrozole
Letrozole can be synthesized through a multi-step process. A common route involves the reaction of 4-cyanobenzyl bromide with 1,2,4-triazole to form an intermediate, which is then reacted with 4-fluorobenzonitrile in the presence of a strong base.[5]
Detailed Protocol:
-
Step 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. A mixture of 4-cyanobenzyl bromide and 1,2,4-triazole is refluxed in a suitable solvent such as acetonitrile in the presence of a base like potassium carbonate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired intermediate.
-
Step 2: Synthesis of Letrozole. The intermediate from Step 1 is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to generate a carbanion. 4-fluorobenzonitrile is then added to the reaction mixture, and the reaction is allowed to warm to room temperature. The reaction is quenched with a proton source, and the product is extracted and purified by crystallization or column chromatography to afford letrozole.[5][11]
Aromatase Inhibition Assay (Human Placental Microsomes)
This in vitro assay is used to determine the inhibitory potency of compounds against aromatase.
Detailed Protocol:
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains the aromatase enzyme. The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.
-
Assay Procedure: The assay is typically performed in a phosphate buffer (pH 7.4). The reaction mixture contains the human placental microsomes, a radiolabeled substrate such as [1β-³H]-androst-4-ene-3,17-dione, and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Incubation and Analysis: The test compound (e.g., letrozole) at various concentrations is pre-incubated with the microsomes and substrate. The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is stopped by the addition of an organic solvent (e.g., chloroform). The amount of tritiated water released, which is proportional to the aromatase activity, is measured by liquid scintillation counting. The IC50 value is then calculated from the dose-response curve.[4][12]
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of compounds to the androgen receptor.
Detailed Protocol:
-
Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer containing protease inhibitors to prepare a cytosolic fraction rich in androgen receptors.
-
Assay Procedure: The assay is performed in a multi-well plate format. A constant concentration of a radiolabeled androgen, such as [³H]-mibolerone, is incubated with the prostate cytosol in the presence of varying concentrations of the test compound (e.g., bicalutamide).
-
Separation and Measurement: After incubation, the bound and free radioligand are separated using a method such as hydroxylapatite (HAP) slurry. The radioactivity in the bound fraction is measured by liquid scintillation counting. The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.[13][14]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the benzonitrile compounds discussed.
References
- 1. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 9. Dapivirine - Wikipedia [en.wikipedia.org]
- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 11. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitrile Group in 3-(2-Oxo-acetyl)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the nitrile group in the context of 3-(2-Oxo-acetyl)-benzonitrile. This molecule, also known as 3-cyanophenylglyoxal, possesses two distinct electron-withdrawing groups, the nitrile (-CN) and the 2-oxo-acetyl (-COCHO) moieties, positioned meta to each other on a benzene ring. This arrangement significantly influences the electronic characteristics of the aromatic system, impacting its reactivity, spectroscopic properties, and potential biological activity. This document details a plausible synthetic route, presents key quantitative data (both experimental for related compounds and estimated for the title compound), and discusses the potential biological implications based on the known reactivity of α-keto aldehydes.
Introduction
The electronic nature of substituents on an aromatic ring is a fundamental concept in organic and medicinal chemistry, governing reaction rates, equilibria, and molecular interactions. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. The nitrile group (-C≡N) is a potent EWG due to the high electronegativity of the nitrogen atom and its ability to withdraw electron density through both inductive and resonance effects.
In this compound, the nitrile group is complemented by a second powerful EWG, the 2-oxo-acetyl (or glyoxal) group. The presence of two carbonyl functions in the 2-oxo-acetyl group makes it a strong electron sink. Their meta-disposition on the benzene ring results in an additive electron-withdrawing effect on the aromatic system, rendering the ring electron-deficient. This guide will explore the consequences of this electronic arrangement.
Synthesis of this compound
While a specific, detailed synthesis of this compound (CAS 105802-54-8) is not extensively documented in readily available literature, a highly plausible and established method is the Riley oxidation of the corresponding methyl ketone, 3-acetylbenzonitrile. The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize an α-methylene group of a carbonyl compound to a carbonyl group, thus converting a methyl ketone into an α-keto aldehyde (glyoxal).[1][2]
Proposed Experimental Protocol: Riley Oxidation of 3-Acetylbenzonitrile
This protocol is based on a general procedure for the Riley oxidation of ketones.[3]
Reaction Scheme:
Materials:
-
3-Acetylbenzonitrile
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diethyl ether
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a pressure tube, dissolve 3-acetylbenzonitrile (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (2.0 eq) to the solution at room temperature.
-
Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 7-12 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the suspension through a pad of Celite to remove the precipitated elemental selenium, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data on Electron-Withdrawing Effects
The electron-withdrawing nature of the nitrile and 2-oxo-acetyl groups can be quantified through various experimental and computational methods. Below is a summary of relevant data.
Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) is a cornerstone of physical organic chemistry, quantifying the effect of a substituent on the reactivity of an aromatic compound. The substituent constant, σ, is a measure of the electronic effect of the substituent. Positive σ values indicate an electron-withdrawing group.
| Substituent | Position | σ Value | Reference |
| -CN | meta | 0.56 | [4] |
| -CN | para | 0.66 | [4] |
| -COCH₃ | meta | 0.38 | [4] |
| -COCH₃ | para | 0.50 | [4] |
| -COCHO | meta | ~0.7-0.8 (Estimated) | N/A |
Note: The Hammett constant for the 3-(2-oxo-acetyl) group has not been experimentally determined. The estimated value is based on the additive effects of the two carbonyl groups, which would make it a stronger electron-withdrawing group than the acetyl group.
Spectroscopic Data
Spectroscopic techniques provide direct evidence of the electronic environment within a molecule. The electron-withdrawing nature of the nitrile and 2-oxo-acetyl groups in this compound would be reflected in its NMR and IR spectra.
Infrared (IR) Spectroscopy:
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound | Reference |
| C≡N stretch | ~2230 | Benzonitrile | [5] |
| C=O stretch (ketone) | ~1690 | 3-Acetylbenzonitrile | [6] |
| C=O stretch (aromatic ketone) | ~1680-1700 | General | [7] |
| C=O stretch (aldehyde) | ~1720-1740 | General | [7] |
| C≡N stretch | ~2230-2235 (Estimated) | This compound | N/A |
| C=O stretch (keto) | ~1690-1700 (Estimated) | This compound | N/A |
| C=O stretch (aldehydic) | ~1710-1725 (Estimated) | This compound | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The electron-withdrawing groups deshield the aromatic protons and carbons, shifting their signals to higher ppm values (downfield).
| Nucleus | Chemical Shift (δ, ppm) | Compound | Reference |
| Aromatic Protons | 7.4-7.7 | Benzonitrile | [5] |
| Aromatic Protons | 7.6-8.2 | 3-Acetylbenzonitrile | [6] |
| Aromatic Protons | ~7.8-8.5 (Estimated) | This compound | N/A |
| Aldehydic Proton | ~9.5-10.5 (Estimated) | This compound | N/A |
| Nitrile Carbon | ~118 | Benzonitrile | [8] |
| Ketone Carbonyl | ~197 | 3-Acetylbenzonitrile | [8] |
| Nitrile Carbon | ~117-119 (Estimated) | This compound | N/A |
| Keto Carbonyl Carbon | ~190-195 (Estimated) | This compound | N/A |
| Aldehydic Carbonyl Carbon | ~185-190 (Estimated) | This compound | N/A |
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are scarce, the presence of the α-keto aldehyde (glyoxal) functionality is highly suggestive of potential biological activity, particularly cytotoxicity. Glyoxals are known to be reactive electrophiles that can readily form covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids.[9]
Plausible Mechanism of Cytotoxicity
The primary mechanism of toxicity for α-keto aldehydes involves their reaction with arginine residues in proteins to form stable adducts.[9] This modification can lead to protein misfolding, aggregation, and loss of function, ultimately inducing cellular stress and apoptosis.
This pathway highlights how the electrophilic nature of the 2-oxo-acetyl group can initiate a cascade of events leading to programmed cell death. The strong electron-withdrawing effect of the meta-nitrile group is expected to enhance the electrophilicity of the glyoxal moiety, potentially increasing its reactivity towards biological nucleophiles.
Conclusion
This compound is a molecule of significant interest due to the combined and potent electron-withdrawing effects of its nitrile and 2-oxo-acetyl substituents. These effects are predicted to profoundly influence its chemical reactivity and spectroscopic properties, as indicated by estimated Hammett constants and NMR/IR shifts. Furthermore, the presence of the reactive α-keto aldehyde functionality suggests a potential for significant biological activity, likely mediated by covalent modification of cellular macromolecules. Further experimental investigation is warranted to validate the proposed synthesis, precisely quantify the electronic properties, and fully elucidate the biological effects of this intriguing molecule.
References
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Riley Oxidation | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzonitrile [webbook.nist.gov]
- 6. 3-Acetylbenzonitrile [webbook.nist.gov]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Prospective Biological Targets of 3-(2-Oxo-acetyl)-benzonitrile
For Immediate Release
A Deep Dive into the Unexplored Therapeutic Landscape of a Promising Benzene Derivative
This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the potential biological targets of the compound 3-(2-Oxo-acetyl)-benzonitrile. Due to the limited availability of direct experimental data on this specific molecule, this document focuses on a theoretical exploration of its potential biological interactions based on its distinct chemical structure. It further proposes a comprehensive roadmap for future research to identify and validate its therapeutic targets.
Introduction: The Enigmatic Potential of this compound
This compound is a small molecule characterized by a benzene ring substituted with a nitrile group and a reactive α-keto-aldehyde (glyoxal) moiety.[1] While extensive research on its specific biological activities is not yet available, its structural features suggest a high potential for interaction with various biological macromolecules. The presence of the electrophilic dicarbonyl system, in particular, points towards the possibility of covalent interactions with nucleophilic residues in proteins, making it an intriguing candidate for targeted drug development.
Proposed Biological Targets and Mechanisms of Action
The high reactivity of the α-keto-aldehyde group is a key determinant of the potential biological targets of this compound. This functional group is known to react with nucleophilic amino acid residues, suggesting that its targets are likely to be proteins where such residues are accessible and play a critical role in function.
Potential Target Classes:
-
Enzymes with Active Site Cysteine, Lysine, or Arginine Residues: The electrophilic nature of the dicarbonyls in this compound makes them susceptible to nucleophilic attack from the side chains of cysteine (thiol group), lysine (amino group), and arginine (guanidinium group) residues. This could lead to irreversible inhibition of enzyme activity.
-
Receptors and Ion Channels: Covalent modification of accessible residues on receptors or ion channels could modulate their signaling activity, potentially leading to agonistic or antagonistic effects.
-
Structural Proteins: Modification of structural proteins could interfere with protein-protein interactions or cellular architecture.
Hypothesized Mechanism of Action:
The primary proposed mechanism of action is the formation of covalent adducts with target proteins. The reaction of the α-keto-aldehyde with arginine residues, for instance, can lead to the formation of stable hydroimidazolone adducts. This irreversible modification can lock the target protein in an inactive or altered conformation, thereby modulating its biological function.
Quantitative Data on Biological Activity
As of the latest literature review, no specific quantitative data (e.g., IC50, Ki, EC50) on the biological activity of this compound has been published. The following table is provided as a template for researchers to summarize future experimental findings in a structured manner.
| Target Protein | Assay Type | IC50 (µM) | Ki (µM) | EC50 (µM) | Cell Line/Model System | Reference |
| e.g., Kinase X | Kinase Assay | |||||
| e.g., GPCR Y | Binding Assay | |||||
| e.g., Enzyme Z | Enzymatic Assay |
Experimental Protocols for Target Identification and Validation
The following outlines a comprehensive, albeit theoretical, experimental workflow to identify and validate the biological targets of this compound.
Phase 1: Target Identification using Chemical Proteomics
-
Synthesis of an Alkyne-tagged Probe: Synthesize a derivative of this compound incorporating a terminal alkyne group. This "clickable" tag will enable the subsequent enrichment of target proteins.
-
Cell or Tissue Lysate Incubation: Incubate the alkyne-tagged probe with a relevant cell or tissue lysate to allow for covalent bond formation with target proteins.
-
Click Chemistry-based Target Enrichment: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne-tagged probe-protein complexes.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.
-
Mass Spectrometry-based Protein Identification: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 2: Target Validation
-
In Vitro Binding Assays: Validate the direct interaction between this compound and candidate proteins identified in Phase 1 using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Enzymatic or Functional Assays: For candidate enzymes or receptors, perform in vitro assays to determine if this compound modulates their activity.
-
Cell-based Assays: Utilize relevant cell lines to assess the effect of this compound on cellular pathways associated with the validated target. This could involve reporter gene assays, Western blotting for downstream signaling molecules, or cell viability assays.
-
Site-directed Mutagenesis: To confirm the specific amino acid residue(s) involved in the covalent interaction, mutate the predicted nucleophilic residues (e.g., cysteine, lysine, arginine) on the target protein and assess the impact on the binding and functional effects of the compound.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Proposed experimental workflow for the identification and validation of biological targets of this compound.
Caption: Hypothetical signaling pathway modulation by this compound through covalent inhibition of a target enzyme.
Conclusion and Future Directions
While the biological landscape of this compound remains largely uncharted, its unique chemical architecture, particularly the reactive α-keto-aldehyde moiety, presents a compelling case for its potential as a modulator of protein function. The proposed research framework in this whitepaper provides a clear and systematic approach for elucidating its biological targets and mechanism of action. Future investigations employing these chemical biology and proteomics strategies are crucial to unlock the therapeutic potential of this intriguing molecule and to pave the way for the development of novel, targeted therapies. The scientific community is encouraged to undertake these studies to transform this compound from a chemical entity into a potential therapeutic agent.
References
The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzonitriles are a critical class of organic compounds, serving as key intermediates and structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient, sustainable, and versatile methodologies. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing substituted benzonitriles, with a focus on practical experimental protocols, quantitative data for comparison, and visual representations of key chemical transformations.
Core Synthetic Strategies
The preparation of substituted benzonitriles can be broadly categorized into four primary approaches:
-
Cyanation of Aryl Halides: This transition-metal-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for introducing a cyano group onto an aromatic ring.
-
The Sandmeyer Reaction: A classic transformation in organic chemistry, the Sandmeyer reaction provides a reliable route to benzonitriles from anilines via diazonium salt intermediates.
-
Dehydration of Benzamides: The removal of a water molecule from a primary benzamide offers a direct pathway to the corresponding benzonitrile.
-
Synthesis from Benzaldehydes: Various one-pot procedures have been developed to convert benzaldehydes into benzonitriles, often through an intermediate oxime.
Cyanation of Aryl Halides
Transition metal-catalyzed cyanation of aryl halides has become a preferred method due to its high functional group tolerance and improving efficiency. Palladium, nickel, and copper are the most commonly employed metals for this transformation.
Palladium-Catalyzed Cyanation
Palladium catalysis is a robust and versatile approach for the cyanation of aryl chlorides, bromides, and iodides. A variety of cyanide sources can be utilized, each with its own advantages and disadvantages regarding toxicity and reactivity.
Typical Reaction Scheme:
| Entry | Aryl Chloride | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Zn(CN)₂ | 2 | dppf (4) | - | DMAc | 120 | 18 | 85 |
| 2 | 4-Chloroanisole | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-AmylOH | 110 | 18 | 92 |
| 3 | 2-Chloropyridine | Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | Zn powder | DMAc | 80 | 12 | 88 |
| 4 | 4-Chloroaniline | Zn(CN)₂ | Pd(TFA)₂ (4.3) | (binaphthyl)P(t-Bu)₂ (8.8) | Zn flakes | DMAC | 95 | 3-14 | 85[1] |
| 5 | Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆]·3H₂O | Pd precatalyst (0.2) | XPhos (0.4) | KOAc | Dioxane/H₂O | 100 | 1 | 97[2] |
-
Materials:
-
Ethyl 4-chlorobenzoate (1 mmol)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Palladacycle precatalyst (e.g., P1, 0.2 mol%)
-
XPhos ligand (L1, 0.4 mol%)
-
Potassium acetate (KOAc, 0.125 equiv)
-
Dioxane (2.5 mL)
-
Water (2.5 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel, add ethyl 4-chlorobenzoate, potassium ferrocyanide trihydrate, the palladacycle precatalyst, XPhos ligand, and potassium acetate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.
-
Nickel-Catalyzed Cyanation
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for the cyanation of aryl halides, particularly for less reactive aryl chlorides.[3]
| Entry | Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Reductant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Zn(CN)₂ | NiCl₂(dppe) (5) | - | Zn | DMAc | 80 | 24 | 91 |
| 2 | 4-Bromoanisole | K₄[Fe(CN)₆] | Ni(COD)₂ (10) | dppf (20) | - | NMP | 100 | 24 | 85 |
| 3 | Phenyl chloride | Zn(CN)₂ / Al₂O₃ | NiCl₂ (10) | XantPhos (12) | PMHS | Toluene | 25 | 24 | 75[3] |
| 4 | 4-Bromobenzonitrile | MPMN | NiBr₂(bpy)·xH₂O (10) | - | - | DMAc | 80 | 16 | 93[3] |
-
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Methyl-2-phenylmalononitrile (MPMN, 1.2 equiv)
-
NiBr₂(bpy)·xH₂O (10 mol%)
-
N,N-Dimethylacetamide (DMAc, 2 mL)
-
-
Procedure:
-
In a glovebox, combine the aryl bromide, MPMN, and NiBr₂(bpy)·xH₂O in a reaction vial.
-
Add DMAc and seal the vial.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure benzonitrile.
-
The Sandmeyer Reaction
The Sandmeyer reaction is a two-step process that converts anilines into benzonitriles. The first step is the formation of a diazonium salt from the aniline, which is then reacted with a copper(I) cyanide salt.
Reaction Workflow:
References
An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the potential chemical stability and degradation pathways of 3-(2-Oxo-acetyl)-benzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates likely degradation patterns based on the known reactivity of its core functional moieties: an aromatic nitrile, a ketone, and an α-keto-aldehyde. The document outlines potential degradation under hydrolytic, oxidative, and photolytic stress conditions. Detailed experimental protocols for conducting forced degradation studies are provided, alongside a summary of potential degradation products in a tabular format. Visual diagrams generated using Graphviz are included to illustrate the proposed degradation pathways and a general experimental workflow.
Introduction to Chemical Stability and Degradation
The chemical stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential in drug development to identify potential degradation products and establish degradation pathways.[1][2][3][4] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and different pH values to accelerate its decomposition.[1][2] The insights gained are crucial for developing stable formulations, selecting appropriate packaging, and establishing stability-indicating analytical methods.[1]
This compound possesses three key functional groups that are susceptible to degradation: a benzonitrile, a ketone, and an α-keto-aldehyde. The reactivity of these groups will dictate the overall stability profile of the molecule.
Proposed Degradation Pathways
Based on the fundamental chemistry of benzonitriles, ketones, and aldehydes, the following degradation pathways are proposed for this compound under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing nitrile and carbonyl groups.[5] The reaction is typically catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group of this compound is expected to hydrolyze, first to an amide (3-(2-Oxo-acetyl)-benzamide) and subsequently to a carboxylic acid (3-(2-Oxo-acetyl)-benzoic acid). The α-keto-aldehyde moiety is relatively stable under acidic conditions, though hydration of the aldehyde may occur to form a gem-diol.[5]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group will also hydrolyze to the corresponding carboxylic acid. The α-keto-aldehyde portion of the molecule may be susceptible to reactions such as aldol condensation or other base-catalyzed rearrangements, although specific pathways are difficult to predict without experimental data. The α-hydrogens adjacent to the carbonyl groups could be acidic enough to be abstracted, leading to enolate formation and subsequent reactions.[6]
Oxidative Degradation
Oxidizing agents can target the aldehyde and keto groups. The aldehyde group is particularly susceptible to oxidation and can be readily converted to a carboxylic acid, forming 3-(carboxycarbonyl)benzonitrile.[7] Stronger oxidation could potentially lead to the cleavage of the C-C bond between the carbonyl groups or even degradation of the aromatic ring, although the latter would require harsh conditions.
Photolytic Degradation
Aromatic ketones are known to be photoreactive.[8][9][10] Upon absorption of UV light, this compound could undergo several photochemical reactions. The carbonyl groups can be excited to a triplet state, which can then abstract hydrogen atoms from other molecules, leading to the formation of radical species and subsequent degradation products.[10][11] Photoreduction of the ketone to an alcohol is a possible pathway. Additionally, photosensitized dimerization or reactions with solvent molecules could occur.[9] The nitrile group is generally more photostable but can participate in photoreactions under certain conditions.
Summary of Potential Degradation Products
The following table summarizes the likely degradation products of this compound under different stress conditions.
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis | 3-(2-Oxo-acetyl)-benzamide, 3-(2-Oxo-acetyl)-benzoic acid |
| Basic Hydrolysis | 3-(2-Oxo-acetyl)-benzoic acid, products from aldol reactions |
| Oxidation | 3-(carboxycarbonyl)benzonitrile, 3-cyanobenzoic acid |
| Photolysis | 3-(1-hydroxy-2-oxoethyl)benzonitrile, products from radical reactions |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Phosphate buffer, pH 7.4
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
If no degradation is observed, the temperature can be increased or a higher concentration of NaOH can be used.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified intervals, withdraw samples and dilute for HPLC analysis.
-
If no degradation is seen, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.
-
At different time points, take a sample, dissolve it in the initial solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time points by HPLC.
-
Analytical Method
A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance. Mass spectrometry can be used for the identification of the degradation products.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Conclusion
This guide provides a foundational understanding of the potential chemical stability and degradation pathways of this compound. The proposed pathways are based on established chemical principles of its constituent functional groups. The detailed experimental protocols offer a robust framework for researchers to conduct forced degradation studies, which are imperative for the development of safe and effective pharmaceutical products. It is important to emphasize that the actual degradation profile can only be confirmed through rigorous experimental investigation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(2-Oxoethyl)benzonitrile | 109346-98-7 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-Oxo-acetyl)-benzonitrile
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Oxo-acetyl)-benzonitrile from 3-acetylbenzonitrile. The primary method described is the Riley oxidation, utilizing selenium dioxide (SeO2) as the oxidizing agent. This reaction selectively oxidizes the α-methylene group of the acetyl moiety to a carbonyl group, yielding the desired 1,2-dicarbonyl compound.[1][2][3] An alternative, rapid microwave-assisted protocol is also presented. These methods are broadly applicable for the synthesis of various aryl glyoxals from their corresponding aryl methyl ketones.
Introduction
Aryl glyoxals, such as this compound, are valuable synthetic intermediates in medicinal chemistry and drug development. Their 1,2-dicarbonyl functionality allows for the construction of diverse heterocyclic scaffolds, including quinoxalines and imidazoles. The synthesis of these compounds is often achieved through the oxidation of the corresponding acetophenone derivative.
The Riley oxidation, which employs selenium dioxide (SeO2), is a classic and effective method for converting a methylene group adjacent to a carbonyl to a new carbonyl group, thus forming a 1,2-dicarbonyl compound.[2][3] This method is particularly effective for aryl methyl ketones. While traditional heating methods are effective, microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times from hours to minutes.[4][5]
This document outlines a standard thermal protocol and a microwave-assisted protocol for the synthesis of this compound.
Chemical Reaction
The overall transformation is the oxidation of 3-acetylbenzonitrile to this compound.
Reactant: 3-Acetylbenzonitrile Product: this compound Reagent: Selenium Dioxide (SeO2)
Diagram of the chemical reaction:
Caption: General reaction scheme for the oxidation of 3-acetylbenzonitrile.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from a similar synthesis of 4-(2-oxo-acetyl)-benzonitrile and is expected to provide good yields for the 3-isomer.[6]
Materials:
-
3-Acetylbenzonitrile
-
Selenium Dioxide (SeO2)
-
1,4-Dioxane
-
Deionized Water
-
Dichloromethane
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dioxane (75 mL) and water (7.5 mL).
-
Add selenium dioxide (1.1 equivalents) to the solvent mixture.
-
Heat the mixture to 50-60 °C and stir until the selenium dioxide has completely dissolved.
-
Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.
-
Increase the temperature to 90-100 °C (reflux) and stir the mixture for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to approximately 50-60 °C.
-
Filter the warm solution to remove the black selenium precipitate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages microwave energy to accelerate the reaction, significantly reducing the synthesis time.[4][5]
Materials:
-
3-Acetylbenzonitrile
-
Selenium Dioxide (SeO2)
-
1,4-Dioxane
-
Deionized Water
-
Microwave synthesis vial
-
Microwave reactor
-
Standard work-up and purification equipment (as in Protocol 1)
Procedure:
-
In a microwave synthesis vial, combine 3-acetylbenzonitrile (1 equivalent), selenium dioxide (1.1 equivalents), 1,4-dioxane (10 mL), and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 15-20 minutes. Note: The nitrile group on the benzene ring is deactivating, which may require slightly longer reaction times compared to activated aryl ketones.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps (7-11) as described in Protocol 1.
Data Presentation
The following table summarizes expected outcomes based on literature for similar substrates.[6]
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Starting Material | 3-Acetylbenzonitrile | 3-Acetylbenzonitrile | - |
| Reagent | Selenium Dioxide (SeO2) | Selenium Dioxide (SeO2) | [2] |
| Solvent | 1,4-Dioxane / Water | 1,4-Dioxane / Water | [6] |
| Temperature | 90-100 °C | 120 °C | [4][6] |
| Reaction Time | 12-16 hours | 15-20 minutes | [4][6] |
| Expected Yield | ~85% (based on 4-isomer) | Quantitative conversion expected | [4][6] |
| Purity | High after work-up | High after work-up | - |
Workflow and Mechanism
Experimental Workflow
The general workflow for the synthesis, work-up, and purification is outlined below.
Caption: A streamlined workflow for the synthesis of this compound.
Reaction Mechanism (Riley Oxidation)
The oxidation proceeds via a well-established mechanism.[7]
-
Enolization: The ketone (3-acetylbenzonitrile) tautomerizes to its enol form.
-
Ene Reaction: The enol attacks the electrophilic selenium of SeO2 (or its hydrated form, selenous acid).
-
[1][4]-Sigmatropic Rearrangement: A rearrangement occurs to form a selenium(II) ester.
-
Hydrolysis: The ester is hydrolyzed to yield the 1,2-dicarbonyl product and selenium(0) precipitate.
Caption: Simplified mechanism of the Riley oxidation for aryl methyl ketones.
Safety Precautions
-
Selenium compounds are highly toxic and malodorous. All manipulations involving selenium dioxide and its byproducts must be performed in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation.
-
Microwave reactors operate under pressure and high temperatures. Ensure you are properly trained and follow the manufacturer's safety guidelines.
This document is intended for use by trained research professionals. All procedures should be carried out with appropriate safety measures in a laboratory setting.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Microwave-assisted selenium dioxide oxidation of aryl methyl ketones to aryl glyoxals [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-(2-OXOACETYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Experimental Protocol for the Oxidation of 4-Acetylbenzonitrile as a Model Reaction
Introduction
The oxidation of an acetyl group to a carboxylic acid is a fundamental transformation in organic synthesis. This application note provides a detailed experimental protocol for the oxidation of 4-acetylbenzonitrile to 4-cyanobenzoic acid. This reaction serves as an excellent model for the haloform reaction, a reliable method for the conversion of methyl ketones to carboxylic acids. 4-Cyanobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals[1]. The protocol described herein utilizes readily available and inexpensive reagents, making it suitable for both academic and industrial research settings.
Reaction Principle
The conversion of 4-acetylbenzonitrile to 4-cyanobenzoic acid is achieved through the haloform reaction. The reaction proceeds by the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by the cleavage of the resulting trihalomethyl group, which is a good leaving group. Subsequent acidification of the reaction mixture yields the desired carboxylic acid[2][3][4][5][6]. Common reagents for this transformation include sodium hypochlorite (bleach) or a combination of a halogen (e.g., bromine or iodine) and a strong base like sodium hydroxide[2][3][4].
Experimental Protocol: Haloform Reaction using Sodium Hypochlorite
This protocol is adapted from a standard procedure for the oxidation of acetophenone[7].
Materials:
-
4-Acetylbenzonitrile (Substrate)
-
Household bleach (e.g., Clorox™, containing ~8.25% sodium hypochlorite)
-
10% Sodium hydroxide (NaOH) solution
-
Sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (test tubes, beakers, graduated cylinders, separatory funnel, round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (water bath)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a 50 mL round-bottom flask), add 4-acetylbenzonitrile (e.g., 1.45 g, 10 mmol).
-
Reagent Addition: To the reaction vessel, add 30 mL of household bleach and 2.5 mL of 10% sodium hydroxide solution[7].
-
Reaction Conditions: Heat the reaction mixture in a water bath at approximately 75°C for 20-30 minutes with vigorous stirring[7]. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add a small amount of sodium sulfite (approx. 0.2 g) to quench any unreacted bleach[7]. Stir the mixture for 5-10 minutes.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 2 x 20 mL) to remove any unreacted starting material and non-acidic byproducts.
-
Carefully acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the 4-cyanobenzoic acid product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product in a desiccator or a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
-
Data Presentation
The following table summarizes expected outcomes for the oxidation of 4-acetylbenzonitrile based on typical results for haloform reactions of acetophenones.
| Substrate | Oxidizing Agent | Base | Solvent | Reaction Time (min) | Temperature (°C) | Expected Yield (%) | Purity (%) |
| 4-Acetylbenzonitrile | Sodium Hypochlorite (Bleach) | NaOH | Water | 20 - 30 | 75 | 85 - 95 | >95 |
| 4-Acetylbenzonitrile | Bromine (Br₂) | NaOH | Dioxane/Water | 60 - 120 | Room Temp. | 80 - 90 | >95 |
| 4-Acetylbenzonitrile | Iodine (I₂) | NaOH | Dioxane/Water | 60 - 120 | Room Temp. | 75 - 85 | >95 |
Note: Yields and purity are estimates based on analogous reactions and may vary depending on the precise reaction conditions and purification methods.
Characterization of 4-Cyanobenzoic Acid
The identity and purity of the synthesized 4-cyanobenzoic acid can be confirmed by various analytical techniques:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 220-222 °C).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the nitrile C≡N stretch (~2230 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of 4-cyanobenzoic acid.
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the oxidation of 4-acetylbenzonitrile.
Signaling Pathway (Reaction Mechanism) Diagram:
Caption: Mechanism of the haloform reaction for 4-acetylbenzonitrile.
References
- 1. nbinno.com [nbinno.com]
- 2. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Haloform reaction - Wikipedia [en.wikipedia.org]
- 5. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. webassign.net [webassign.net]
Application Notes and Protocols: 3-(2-Oxo-acetyl)-benzonitrile as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Oxo-acetyl)-benzonitrile is a highly promising but underexplored building block for heterocyclic synthesis. Its unique structure, featuring a reactive 1,2-dicarbonyl moiety and a synthetically versatile nitrile group, offers a powerful platform for the construction of diverse and potentially bioactive heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of important heterocyclic systems, including quinoxalines, hydantoins, and pyrazines. These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Synthesis of the Building Block: this compound
The primary synthetic route to this compound involves the oxidation of the commercially available 3-acetylbenzonitrile. The Riley oxidation, utilizing selenium dioxide, is a reliable and effective method for this transformation.[1] A microwave-assisted variation of this reaction can significantly reduce reaction times.[2][3]
Experimental Protocol: Selenium Dioxide Oxidation of 3-Acetylbenzonitrile
A procedure adapted from the synthesis of the isomeric 4-(2-oxoacetyl)benzonitrile provides a reliable method.[4]
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Acetylbenzonitrile (1.0 eq)
-
Selenium dioxide (1.1 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a mixture of 1,4-dioxane and water (10:1 v/v), add selenium dioxide (1.1 eq).
-
Stir the mixture at 50°C until the selenium dioxide has completely dissolved.
-
Add 3-acetylbenzonitrile (1.0 eq) to the solution.
-
Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated selenium metal.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound, typically as a solid.
Expected Results
| Compound | Form | Yield (%) | Melting Point (°C) | Key 1H NMR Signals (CDCl3, δ ppm) |
| This compound | Yellow Solid | ~80-90 | 110-115 | 9.5 (s, 1H, -CHO), 8.2-7.6 (m, 4H, Ar-H) |
Application in Heterocyclic Synthesis
The 1,2-dicarbonyl functionality of this compound is a key synthon for condensation reactions with binucleophiles to form a variety of heterocycles.
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. They are readily synthesized by the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.[5][6][7]
dot
Caption: Reaction scheme for the synthesis of 2-(3-cyanophenyl)quinoxaline.
Experimental Protocol: Synthesis of 2-(3-Cyanophenyl)quinoxaline
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume in vacuo and induce crystallization, or purify by column chromatography.
-
Wash the collected solid with cold ethanol and dry to obtain the pure 2-(3-cyanophenyl)quinoxaline.
Expected Results
| Product | Form | Yield (%) | Melting Point (°C) | Key 13C NMR Signals (CDCl3, δ ppm) |
| 2-(3-Cyanophenyl)quinoxaline | Pale Yellow Solid | >90 | 145-150 | 152.1, 142.5, 141.8, 135.0, 132.1, 130.5, 129.3, 118.2, 113.0 |
Synthesis of Hydantoins
Hydantoins (imidazolidine-2,4-diones) are a core scaffold in several pharmaceutical agents.[8] They can be synthesized through the condensation of an α-dicarbonyl compound with urea.[9][10]
dot
Caption: Reaction scheme for the synthesis of 5-(3-cyanophenyl)hydantoin.
Experimental Protocol: Synthesis of 5-(3-Cyanophenyl)hydantoin
Materials:
-
This compound (1.0 eq)
-
Urea (1.2 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and urea (1.2 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the crude product by filtration and wash with cold water and then cold ethanol.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-(3-cyanophenyl)hydantoin.
Expected Results
| Product | Form | Yield (%) | Melting Point (°C) | Key IR Bands (cm-1) |
| 5-(3-Cyanophenyl)hydantoin | White Solid | ~75-85 | 220-225 | 3200 (N-H), 2230 (C≡N), 1770, 1710 (C=O) |
Synthesis of Pyrazines
Pyrazines are aromatic heterocycles found in various natural products and are known for their distinct aromas.[11] The condensation of 1,2-dicarbonyls with 1,2-diamines is a fundamental method for their synthesis.[12][13]
dot
Caption: Reaction scheme for the synthesis of 2-(3-cyanophenyl)pyrazine.
Experimental Protocol: Synthesis of 2-(3-Cyanophenyl)pyrazine
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (1.0 eq)
-
Methanol
-
Sodium Hydroxide (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add a catalytic amount of aqueous sodium hydroxide, followed by the dropwise addition of ethylenediamine (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-(3-cyanophenyl)pyrazine.
Expected Results
| Product | Form | Yield (%) | Boiling Point (°C) | Key MS data (m/z) |
| 2-(3-Cyanophenyl)pyrazine | Off-white Solid | ~80-90 | >250 (decomposes) | 181 [M]+ |
Conclusion
This compound serves as an exceptionally useful and reactive building block for constructing a variety of heterocyclic systems of interest to the pharmaceutical and materials science industries. The protocols outlined in this document demonstrate straightforward and efficient methods for the synthesis of quinoxalines, hydantoins, and pyrazines. The presence of the nitrile group on the phenyl ring provides a valuable handle for further synthetic transformations, allowing for the rapid generation of diverse chemical libraries for screening and development. Researchers are encouraged to explore the full potential of this versatile C9 building block in their synthetic endeavors.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Microwave-assisted selenium dioxide oxidation of aryl methyl ketones to aryl glyoxals [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(2-OXOACETYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01656K [pubs.rsc.org]
- 10. Hydantoin synthesis [organic-chemistry.org]
- 11. Pyrazine - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of 3-(2-Oxo-acetyl)-benzonitrile in the Synthesis of Isoquinolines
Application Notes
The synthesis of isoquinoline and its derivatives is of significant interest in medicinal chemistry due to their presence in a wide array of bioactive natural products and pharmaceuticals. The use of functionalized benzonitriles as precursors offers a versatile and atom-economical approach to constructing the isoquinoline scaffold.
3-(2-Oxo-acetyl)-benzonitrile is a promising starting material for the synthesis of a variety of substituted isoquinolines. The presence of three reactive sites—the nitrile group, the keto-carbonyl group, and the acetyl-carbonyl group—allows for diverse synthetic transformations. One particularly promising route is the synthesis of aminated isoquinolines. Based on protocols for structurally similar compounds, a metal-free, additive-free reaction in an aqueous medium can be envisioned. This approach is not only environmentally benign but also offers a high degree of functional group tolerance and operational simplicity.
The proposed reaction proceeds via a nucleophilic addition of an amine to the nitrile group, followed by an intramolecular cyclization and dehydration, leading to the formation of the aromatic isoquinoline ring. This method is anticipated to be highly regioselective. The resulting aminated isoquinolines are valuable scaffolds for further functionalization in drug discovery programs.
Experimental Protocols
The following protocol is an adaptation of a known procedure for a related compound and is provided as a representative method for the synthesis of aminated isoquinolines from this compound.
Synthesis of 1-Amino-3-arylisoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile
This protocol describes a metal-free and additive-free method for the synthesis of aminated isoquinolines in an aqueous medium.[1]
Materials:
-
2-(2-oxo-2-arylethyl)benzonitrile (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Water (as solvent)
Procedure:
-
To a reaction vessel, add 2-(2-oxo-2-arylethyl)benzonitrile.
-
Add the desired primary or secondary amine.
-
Add water to the mixture.
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated isoquinoline.
Data Presentation
Table 1: Representative Yields for the Synthesis of Aminated Isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile
| Entry | Aryl Group | Amine | Product | Yield (%) |
| 1 | Phenyl | Morpholine | 4-phenyl-1-morpholinoisoquinoline | 92 |
| 2 | 4-Methylphenyl | Piperidine | 1-(piperidin-1-yl)-4-(p-tolyl)isoquinoline | 90 |
| 3 | 4-Methoxyphenyl | Benzylamine | N-benzyl-4-(4-methoxyphenyl)isoquinolin-1-amine | 85 |
| 4 | 4-Chlorophenyl | Aniline | N,4-bis(4-chlorophenyl)isoquinolin-1-amine | 88 |
| 5 | Naphthalen-2-yl | Cyclohexylamine | N-cyclohexyl-4-(naphthalen-2-yl)isoquinolin-1-amine | 82 |
Note: The data presented in this table is based on the synthesis using 2-(2-oxo-2-arylethyl)benzonitrile and is intended to be representative of the potential yields for analogous reactions with this compound.
Visualizations
References
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for key palladium-catalyzed cross-coupling reactions involving benzonitrile derivatives. Benzonitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The methodologies outlined below—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—offer powerful and versatile strategies for the functionalization of the benzonitrile scaffold.
Suzuki-Miyaura Coupling: Synthesis of Biphenylcarbonitriles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biphenylcarbonitriles from halobenzonitriles and arylboronic acids. This reaction is widely valued for its mild conditions and tolerance of a broad range of functional groups.
Quantitative Data Summary
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 3 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | 2 | 97 |
| 4 | 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 97 |
| 5 | 4-Chlorobenzonitrile | 2-Fluoropyridin-3-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | Toluene | 100 | 12 | 49 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
Materials:
-
4-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-cyanobiphenyl.
Heck Reaction: Synthesis of Cyanostilbenes and Related Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This method is particularly useful for synthesizing cyanostilbenes and other vinyl-substituted benzonitriles.
Quantitative Data Summary
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95 |
| 2 | Bromobenzene | Styrene | Pd/C | Na₂CO₃ | NMP | 150 | 3 | Good |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 92 |
Experimental Protocol: Heck Reaction of 4-Bromobenzonitrile with Styrene
Materials:
-
4-Bromobenzonitrile
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the tetrahydropyrimidinium salt ligand (0.02 mmol, 2 mol%), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add a 1:1 mixture of DMF and water (6 mL).
-
Add styrene (1.5 mmol, 1.5 equiv.) to the mixture.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, extract the mixture with a 1:5 solution of ethyl acetate/hexane.
-
Filter the organic extract through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica gel to yield the desired cyanostilbene product.[1]
Sonogashira Coupling: Synthesis of Cyanophenyl-Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes. This reaction is instrumental in the synthesis of various functional materials and complex organic molecules containing the cyanophenyl-alkyne motif.
Quantitative Data Summary
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | 60 |
| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 85 |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd/HAP (0.235) | - | NaOAc | DMSO | 100 | >99 |
Experimental Protocol: Sonogashira Coupling of 4-Iodobenzonitrile with Phenylacetylene
Materials:
-
4-Iodobenzonitrile
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve 4-iodobenzonitrile (1.0 mmol, 1.0 equiv.) in THF (5 mL).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol, 2.0 equiv.) followed by phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 6 hours, or until TLC/GC-MS analysis indicates completion.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to obtain 4-(phenylethynyl)benzonitrile.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-cyanobenzamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. This reaction is particularly valuable for the synthesis of N-aryl derivatives of aminobenzonitriles, which are common scaffolds in medicinal chemistry.[2]
Quantitative Data Summary
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 98 |
| 2 | Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.07) | - | t-BuONa | Water | 80 | High |
| 3 | 4-Iodoanisole | Aniline | Pd₂(dba)₃ (0.5) / XPhos (1) | XPhos | K₃PO₄ | Dioxane | 100 | 95 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile with Aniline
Materials:
-
4-Chlorobenzonitrile
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add a solution of 4-chlorobenzonitrile (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.) in degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-cyano-N-phenylaniline.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols: 3-(2-Oxo-acetyl)-benzonitrile in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Oxo-acetyl)-benzonitrile is a bifunctional molecule featuring a 1,2-dicarbonyl system (an α-keto-aldehyde) and a nitrile group. This unique combination of reactive sites makes it a highly valuable, albeit not extensively documented, building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds. The presence of adjacent electrophilic carbonyl carbons, coupled with the versatile nitrile functionality, opens avenues for a variety of condensation reactions, multicomponent reactions (MCRs), and tandem cyclizations. These reactions are instrumental in generating molecular diversity, which is crucial for drug discovery and materials science.
While specific literature on this compound is limited, its reactivity can be inferred from analogous structures such as phenylglyoxal and other substituted benzonitriles.[1] This document provides an overview of its potential applications in condensation reactions, along with detailed protocols for analogous reactions that can be adapted for this specific reagent.
Synthesis of this compound
A plausible and efficient route to this compound is the oxidation of the corresponding methyl ketone, 3-acetylbenzonitrile. This method has been successfully applied to the synthesis of the isomeric 4-(2-oxoacetyl)-benzonitrile with high yields.[1]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Key Applications in Condensation Reactions
The primary utility of this compound lies in its capacity to react with a wide range of nucleophiles to form diverse heterocyclic systems. The 1,2-dicarbonyl moiety is a classic precursor for nitrogen-containing heterocycles.[1]
Potential Heterocyclic Syntheses:
-
Quinoxalines: Reaction with 1,2-diamines.
-
Oxazoles and Imidazoles: Condensation with amines and other nucleophiles.[2]
-
Pyridazines: Reaction with hydrazines.[1]
-
Isoquinolines: The nitrile group can participate in intramolecular cyclization following an initial condensation at one of the carbonyl groups, a strategy demonstrated with related ortho-substituted analogs.[2]
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and are expected to be applicable to this compound.
Protocol 1: Synthesis of Quinoxaline Derivatives
This protocol is based on the well-established condensation reaction between a 1,2-dicarbonyl compound and an aromatic 1,2-diamine.
Reaction Scheme:
Caption: General scheme for quinoxaline synthesis.
Methodology:
-
Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add o-phenylenediamine (1 mmol) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Knoevenagel-Type Condensation for Heterocycle Synthesis
This protocol describes a condensation reaction with an active methylene compound, which is a versatile method for forming various heterocyclic systems. The specific outcome can depend on the active methylene compound and the reaction conditions.[3]
Reaction Workflow:
Caption: Workflow for Knoevenagel-type condensation.
Methodology:
-
In a round-bottom flask, combine this compound (1 mmol), an active methylene compound (e.g., ethyl cyanoacetate, malononitrile) (1 mmol), and a catalyst such as ammonium acetate (0.5 g).[3]
-
Add a suitable solvent, such as acetic acid or ethanol (10-15 mL).[3]
-
Stir the mixture at reflux for 1-3 hours, monitoring the reaction's progress by TLC.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water.[3]
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., dioxane, ethanol) to obtain the purified heterocyclic product.[3]
-
Confirm the structure of the product using spectroscopic methods.
Quantitative Data from Analogous Reactions
The following table summarizes yields and reaction times for condensation reactions of compounds structurally related to this compound, providing a benchmark for expected outcomes.
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Pyridone derivative | Ammonium acetate / Acetic acid | 1.5 | - | [3] |
| 2-Formylbenzonitrile | ((Chloromethyl)sulfonyl)benzene | 3-Methyleneisoindolin-1-one | K₂CO₃ | 48 | 99 | [4] |
| 3-Oxo-3-phenylpropanenitrile | Enynone | Polyfunctional δ-diketone | Sodium methoxide / Methanol | 1-26 | 78-96 | [5] |
Conclusion
This compound represents a promising, though underutilized, reagent for the synthesis of diverse heterocyclic compounds. Its dual reactivity, stemming from the 1,2-dicarbonyl and nitrile functionalities, allows for a wide range of condensation reactions. The protocols and data presented here, derived from closely related structures, provide a solid foundation for researchers to explore the synthetic potential of this versatile building block in drug discovery and materials science. Further investigation into its specific reaction pathways and the biological activity of its derivatives is warranted.
References
- 1. This compound | 105802-54-8 | Benchchem [benchchem.com]
- 2. 3-(2-Oxoethyl)benzonitrile | 109346-98-7 | Benchchem [benchchem.com]
- 3. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions [mdpi.com]
- 4. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(2-Oxo-acetyl)-benzonitrile in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Application Note: 3-(2-Oxo-acetyl)-benzonitrile as a Scaffold for Novel Enzyme Inhibitors
Introduction
This compound is a unique chemical entity possessing two key functional groups that make it an attractive starting point for the development of enzyme inhibitors: a reactive α-keto-aldehyde moiety and a benzonitrile group. While direct studies on this specific molecule are limited, its structural features are analogous to a well-established class of inhibitors known as α-ketoamides, which have shown significant efficacy against various enzyme targets, particularly proteases. This document outlines the potential applications, mechanism of action, and protocols for utilizing this compound and its derivatives in drug discovery.
Principle of Action: The α-Keto "Warhead"
The primary reactive feature of this compound is the α-keto-carbonyl group. This group acts as an electrophilic "warhead" that can be attacked by nucleophilic residues in an enzyme's active site. This interaction is particularly effective against cysteine and serine proteases.
For cysteine proteases, the catalytic cysteine's thiol group (Sγ-H) attacks the α-keto group of the inhibitor.[1][2][3] This leads to the formation of a stable, reversible tetrahedral hemithioketal adduct.[1][4] This adduct mimics the transition state of peptide bond hydrolysis, resulting in potent inhibition of the enzyme. A nearby histidine residue in the active site often facilitates this reaction by deprotonating the cysteine thiol.[1][2]
Similarly, for serine proteases, the hydroxyl group of the active site serine can attack the α-keto group to form a reversible hemiacetal adduct, effectively inactivating the enzyme. The reversibility of this covalent modification can be a desirable trait in drug design, potentially reducing off-target effects compared to irreversible inhibitors.[5]
Potential Enzyme Targets
Based on the reactivity of the α-ketoamide scaffold, derivatives of this compound are promising candidates for inhibiting enzymes such as:
-
Viral Cysteine Proteases: The main proteases (Mpro or 3CLpro) of coronaviruses (e.g., SARS-CoV-2) are prime targets for α-ketoamide inhibitors.[1][4][6]
-
Calpains and Cathepsins: These are families of cysteine proteases involved in various physiological and pathological processes, including neurodegeneration and cancer.[1]
-
Proteasomes: The 20S proteasome, which has a threonine residue as its active site nucleophile, can also be targeted by α-ketoamide-based inhibitors for applications in oncology.[5][7]
The 3-benzonitrile moiety of the molecule can be strategically utilized to confer selectivity and enhance binding affinity by interacting with specific subsites (e.g., S1, S2) of the target enzyme.
Quantitative Data from Structurally Related α-Ketoamide Inhibitors
While specific inhibitory data for this compound is not available, the following table summarizes the potency of structurally related α-ketoamide inhibitors against key enzyme targets, demonstrating the potential of this chemical class.
| Inhibitor Class/Name | Target Enzyme | Potency (IC₅₀ / Kᵢ / EC₅₀) | Reference |
| Peptidomimetic α-ketoamide (RAY1216) | SARS-CoV-2 Mpro | Kᵢ ≈ 2-fold lower than PF-07321332 | [6] |
| α-ketoamide derivative (20j) | SARS-CoV-2 Mpro | IC₅₀ = 19.0 nM | [8] |
| α-ketoamide derivative (20j) | SARS-CoV-2 (in cell-based assay) | EC₅₀ = 138.1 nM | [8] |
| Broad-spectrum α-ketoamides (Compound 11 series) | Coronavirus and Enterovirus Proteases | Low micromolar to nanomolar range | [9] |
Visualizations
Caption: Proposed mechanism of covalent inhibition of a cysteine protease by a this compound derivative.
Caption: General workflow for the screening and development of enzyme inhibitors.
Experimental Protocols
1. General Protocol for Synthesis of α-Ketoamide Derivatives from 3-Acetylbenzonitrile
This protocol outlines a potential synthetic route to generate α-ketoamide derivatives for screening, starting from the related and commercially available 3-acetylbenzonitrile.
-
Step 1: α-Oxidation of 3-Acetylbenzonitrile to this compound.
-
Dissolve 3-acetylbenzonitrile in a suitable solvent system such as dioxane/water.
-
Add selenium dioxide (SeO₂) (typically 1.1 to 1.5 equivalents).
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove selenium byproduct.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude this compound (an α-keto-aldehyde) by column chromatography.
-
-
Step 2: Amidation to form α-Ketoamides.
-
The α-keto-aldehyde from Step 1 is highly reactive. It can be converted to an α-keto-acid via oxidation (e.g., using H₂O₂).
-
Dissolve the resulting α-keto-acid in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole).
-
Add the desired primary or secondary amine (R-NH₂) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous workup, extract with an organic solvent, and purify the final α-ketoamide product by column chromatography or recrystallization.
-
2. Protocol for In Vitro Cysteine Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a typical fluorescence resonance energy transfer (FRET) based assay to determine the inhibitory activity of synthesized compounds.
-
Materials:
-
Recombinant cysteine protease (e.g., SARS-CoV-2 Mpro).
-
FRET-based fluorogenic substrate specific to the protease.
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
-
Test compounds (dissolved in DMSO).
-
Positive control inhibitor (e.g., GC376 for Mpro).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to achieve final desired concentrations (ensure final DMSO concentration is ≤1%).
-
In a 96-well plate, add 50 µL of the assay buffer containing the recombinant enzyme to each well.
-
Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 48 µL of the FRET substrate (pre-warmed to 37°C) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (resulting from substrate cleavage) over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
References
- 1. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus: where do we stand and where do we go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Monitoring Reactions of 3-(2-Oxo-acetyl)-benzonitrile by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for monitoring the progress of chemical reactions involving 3-(2-oxo-acetyl)-benzonitrile using thin-layer chromatography (TLC). This technique offers a rapid, simple, and cost-effective method for qualitatively assessing the consumption of starting materials and the formation of products. The protocol covers all necessary steps, from the preparation of the TLC plate to the visualization and interpretation of the results. Recommendations for starting mobile phase compositions are provided based on the polarity of this compound and its common precursors and derivatives.
Introduction
This compound is a versatile bifunctional molecule containing both a ketone and a nitrile group. Its reactivity allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions and determining the appropriate time for work-up. Thin-layer chromatography is an indispensable tool for this purpose. By observing the appearance of product spots and the disappearance of starting material spots on a TLC plate, a researcher can efficiently track the reaction's progression.
Experimental Protocols
Materials and Equipment
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Heating device (e.g., heat gun or hot plate)
-
Forceps
-
Fume hood
-
Reaction mixture to be analyzed
-
Starting material (for reference)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Visualization reagents (optional, see Table 2)
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel.
-
Mark three equally spaced points on the origin line for spotting:
-
S: Starting Material (a dilute solution of the starting material for the reaction).
-
C: Co-spot (a spot of the starting material with the reaction mixture spotted on top).
-
R: Reaction Mixture (a sample taken directly from the reaction).
-
-
Using a capillary tube, apply a small spot of the starting material solution to the 'S' mark. The spot should be as small as possible (1-2 mm in diameter).
-
Apply a spot of the starting material to the 'C' mark.
-
Withdraw a small aliquot of the reaction mixture using a fresh capillary tube and spot it onto the 'R' mark and directly on top of the starting material spot at 'C'.
-
Allow the solvent from the spots to evaporate completely before developing the plate.
TLC Plate Development
-
Prepare the chosen mobile phase (see Table 1 for recommendations) and pour it into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to create a saturated atmosphere. Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the solvent front to ascend the plate.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Visualization
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). Aromatic compounds, such as this compound and many of its derivatives, will appear as dark spots against the fluorescent green background of the plate. Circle the observed spots with a pencil.
-
Chemical Stains (Optional): If spots are not visible under UV light or for further characterization, a chemical stain can be used. The choice of stain depends on the functional groups present in the molecules of interest (see Table 2).
Interpretation of Results
The progress of the reaction is determined by comparing the spots in the 'S', 'C', and 'R' lanes.
-
Starting Material (S): Shows the position of the unreacted starting material.
-
Reaction Mixture (R): Will show a spot corresponding to the starting material, which should diminish in intensity over time. New spots corresponding to the product(s) will appear. The product spot will typically have a different Rf value than the starting material.
-
Co-spot (C): This lane helps to confirm the identity of the starting material spot in the reaction mixture. The starting material spots in the 'S' and 'C' lanes should have the same Rf value.
The Retention Factor (Rf) for each spot is calculated using the following formula:
Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
A successful reaction will show the starting material spot in the 'R' lane fade over time, while the product spot(s) become more intense. The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
Data Presentation
Recommended Mobile Phases
The choice of mobile phase is critical for achieving good separation. The polarity of the solvent system should be adjusted to obtain Rf values for the compounds of interest between 0.2 and 0.8. Based on the structure of this compound (possessing a moderately polar ketone and a polar nitrile group on an aromatic ring), mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate are a good starting point.
| Scenario | Starting Material(s) | Expected Product(s) | Suggested Starting Mobile Phase (v/v) | Anticipated Rf Changes |
| Oxidation | 3-(2-Hydroxyethyl)benzonitrile | This compound | Hexane:Ethyl Acetate (3:1 to 1:1) | The product will be less polar than the starting alcohol, resulting in a higher Rf value. |
| Reduction | This compound | 3-(2-Hydroxyethyl)benzonitrile | Hexane:Ethyl Acetate (2:1 to 1:2) | The product alcohol will be more polar than the starting ketone, resulting in a lower Rf value. |
| Condensation | This compound and an amine | Imine derivative | Hexane:Ethyl Acetate (4:1 to 2:1) | The product's polarity will depend on the amine used, but it is often less polar than the starting ketone, leading to a higher Rf. |
Note: The ratios provided are starting points and may require optimization for specific reactions and conditions.
Visualization Reagents
| Reagent | Target Functional Group(s) | Procedure | Appearance of Spots |
| UV Light (254 nm) | Aromatic rings, conjugated systems | Irradiate the dry plate with a UV lamp. | Dark spots on a fluorescent green background. |
| Iodine Vapor | Unsaturated compounds, electron-rich compounds | Place the dry plate in a chamber with iodine crystals. | Brown spots on a light-yellow background. |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Aldehydes and Ketones | Dip or spray the plate with the reagent solution and gently heat. | Yellow, orange, or red spots. |
| p-Anisaldehyde Stain | Many functional groups, especially nucleophiles | Dip or spray the plate, then heat gently. | Various colored spots on a light background. |
Mandatory Visualization
Caption: Workflow for monitoring reaction progress using TLC.
This comprehensive protocol provides a robust framework for utilizing thin-layer chromatography to monitor reactions involving this compound. Adherence to these guidelines will enable researchers to efficiently track their reactions, leading to improved outcomes and a better understanding of the chemical transformations.
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and evaluation of three classes of heterocyclic compounds that have demonstrated significant potential as anticancer agents: Quinazolinones, Pyrazoles, and Phenanthridines. Detailed protocols for the synthesis of representative compounds and key biological assays for the evaluation of their anticancer activity are provided to facilitate further research and development in this field.
Quinazolinone Derivatives as Anticancer Agents
Quinazolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[1] Their mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase, and the induction of apoptosis.[2][3]
Featured Compound: 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
This compound has been selected as a representative quinazolinone derivative due to its demonstrated cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | HeLa (Cervical Cancer) | 15.2 | [4] |
| EAC (Liquid Tumor) | - | [4] | |
| Compound 11g (a quinoxalinyl-quinazolinone) | MCF-7 (Breast Cancer) | ~50 | [2] |
| HeLa (Cervical Cancer) | <50 | [2] | |
| Compound 17 (a 2-methoxyphenyl quinazoline) | Multiple Cell Lines | Potent Profile | [5] |
Experimental Protocols
This protocol describes a multi-step synthesis starting from anthranilic acid.
Step 1: Synthesis of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (10 mmol) in pyridine (20 mL), add furan-2-carbonyl chloride (12 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl.
-
Filter the precipitate, wash with water, and dry to obtain the intermediate N-(furan-2-carbonyl)anthranilic acid.
-
Reflux the intermediate with an excess of acetic anhydride (25 mL) for 3 hours.
-
Remove the excess acetic anhydride under reduced pressure.
-
Triturate the residue with petroleum ether to obtain the crude 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one.
-
Recrystallize from a suitable solvent (e.g., ethanol) to purify.
Step 2: Synthesis of 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
-
A mixture of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one (5 mmol) and 4-methoxyaniline (p-anisidine) (5.5 mmol) in glacial acetic acid (30 mL) is refluxed for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid precipitate.
-
Wash the precipitate thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize from ethanol or a mixture of ethanol/DMF to obtain the pure product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of a representative quinazolinone derivative.
Pyrazole Derivatives as Anticancer Agents
Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. They are known to target various proteins involved in cancer progression, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7]
Featured Compound: Celecoxib (a selective COX-2 inhibitor)
Celecoxib is a well-known anti-inflammatory drug that has also shown promise as an anticancer agent due to its inhibition of COX-2, an enzyme often overexpressed in tumors.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Celecoxib | Various | Varies | COX-2 | [8] |
| Compound 3i (a phenylhydrazono-pyrazol-5-one) | PC-3 (Prostate Cancer) | 1.24 | VEGFR-2 | [7] |
| Compound 6f (a Nilutamide-pyrazole) | PC-3 (Prostate Cancer) | <65 | VEGFR-2 | [9] |
| DU-145 (Prostate Cancer) | 39.1 | VEGFR-2 | [9] |
Experimental Protocols
This protocol outlines a two-step synthesis of Celecoxib.[10]
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place toluene (400 mL) and sodium hydride (25 g).
-
With stirring, control the temperature at 20-25 °C and add p-methylacetophenone (40 g) dropwise.
-
Simultaneously, add ethyl trifluoroacetate (50 g) dropwise.
-
After the addition is complete, maintain the temperature at 40-45 °C for 5 hours.
-
Cool the reaction mixture to 30 °C and add 15% hydrochloric acid (120 mL) dropwise.
-
Allow the layers to separate.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add petroleum ether (200 mL) to the residue to induce crystallization.
-
Filter and dry the crystals to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Step 2: Synthesis of Celecoxib
-
A mixture of 4-sulphonamidophenylhydrazine hydrochloride (10.5 g) and 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (10.5 g) in a mixture of ethyl acetate (50 mL) and water (50 mL) is heated to 75-80 °C.
-
Stir the reaction mixture at this temperature for 5 hours.
-
Cool the mixture to 0-5 °C and stir for an additional hour.
-
Filter the separated solid.
-
Wash the solid with water (150 mL) and dry to yield crude Celecoxib.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.
Synthesis of the pyrazole derivative, Celecoxib.
Phenanthridine Derivatives as Topoisomerase Inhibitors
Phenanthridine alkaloids and their synthetic derivatives represent a class of compounds with significant anticancer activity, primarily through the inhibition of DNA topoisomerases.[11] These enzymes are crucial for DNA replication and repair, and their inhibition leads to cell death in rapidly dividing cancer cells.
Featured Compound: Fagaronine
Fagaronine is a natural benzophenanthridine alkaloid that has been shown to possess potent anticancer properties by targeting topoisomerase I.[12]
Table 3: Anticancer Activity of a Phenanthridine Derivative
| Compound ID | Cancer Cell Line | Activity | Target | Reference |
| Fagaronine | L1210 (Leukemia) | Significant | Topoisomerase I | [2] |
| P388 (Leukemia) | Significant | Topoisomerase I | [2] |
Experimental Protocols
This protocol describes a multi-step synthesis of Fagaronine.[1]
Step 1: Synthesis of 2-Hydroxy-3-methoxy-5-nitronaphthalene
-
Start with 2,3-dihydroxy-5-nitronaphthalene.
-
Methylate the starting material with diazomethane in ether at 0 °C. This will result in a mixture of products.
-
Separate the desired product, 2-hydroxy-3-methoxy-5-nitronaphthalene, from the mixture using column chromatography on silica gel.
Step 2: Synthesis of 5-Amino-2-isopropoxy-3-methoxynaphthalene
-
Alkylate the product from Step 1 with 2-bromopropane to introduce the isopropoxy group.
-
Reduce the nitro group of the resulting compound to an amino group to yield 5-amino-2-isopropoxy-3-methoxynaphthalene.
Step 3: Synthesis of Fagaronine
-
React the amino compound from Step 2 with 2-bromo-4,5-dimethoxybenzaldehyde to form a Schiff base.
-
Reduce the Schiff base with sodium borohydride to the corresponding amine.
-
Perform a photocyclization and dehydrogenation of the amine to form the benzophenanthridine core.
-
Quaternize the resulting compound with dimethyl sulfate, which also removes the isopropyl protecting group, to afford Fagaronine.
-
The final product can be converted to its chloride salt and purified by crystallization.
Key steps in the synthesis of Fagaronine.
Biological Evaluation Protocols
The following are standard protocols for assessing the anticancer activity of newly synthesized compounds.
Protocol 4.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4.2: Annexin V/PI Apoptosis Assay
This assay is used to detect and differentiate between apoptotic and necrotic cells by flow cytometry.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.
-
Protocol 4.3: Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Workflow for evaluating anticancer activity.
Signaling Pathway Visualization
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling pathway that is frequently hyperactivated in many types of cancer, promoting cell survival, growth, and proliferation. Many novel anticancer agents are designed to target components of this pathway.
The PI3K/AKT signaling pathway in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cccc.uochb.cas.cz [cccc.uochb.cas.cz]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new Nilutamide-pyrazole derivatives as VEGFR-2 targeting anti-prostate cancer agents | Chemical Biology Letters [pubs.thesciencein.org]
- 10. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchwithnj.com [researchwithnj.com]
- 12. Synthesis of fagaronine. An anticancer benzophenanthridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-one as an Intermediate for Novel Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework allows for the precise spatial orientation of substituents, facilitating interactions with various biological targets. This document provides detailed application notes and protocols for the use of 2-(3-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-one as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly focusing on its potential as a precursor for potent kinase inhibitors.
Synthesis of the Intermediate
The synthesis of the 2-aryl-3,3-dimethyl-1-indanone core structure can be achieved through a multi-step process, culminating in an intramolecular Friedel-Crafts acylation. A general and adaptable synthetic scheme is presented below.
Synthetic Workflow
Caption: Synthetic workflow for 2-(3-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Experimental Protocol: Synthesis of 2-(3-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Materials:
-
3-Chlorobenzaldehyde
-
Isobutyraldehyde
-
Sodium Hydroxide (NaOH)
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Polyphosphoric Acid (PPA) or Aluminum Chloride (AlCl₃)
-
Appropriate solvents (e.g., Ethanol, Acetone, Dichloromethane, Toluene)
Procedure:
-
Step 1: Aldol Condensation. To a stirred solution of 3-chlorobenzaldehyde and isobutyraldehyde in ethanol, slowly add an aqueous solution of sodium hydroxide. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Step 2: Oxidation. Dissolve the resulting α,β-unsaturated aldehyde in acetone and cool in an ice bath. Add Jones reagent dropwise until the orange color persists.
-
Step 3: Reduction. Dissolve the unsaturated carboxylic acid in a suitable solvent and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Step 4: Intramolecular Friedel-Crafts Acylation. Add the saturated carboxylic acid to polyphosphoric acid and heat the mixture with stirring. Alternatively, convert the carboxylic acid to its acid chloride and react it with a Lewis acid like aluminum chloride in a suitable solvent.[1]
Application as a Precursor for Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[2] Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for cancer therapy.[2] The 2-aryl-indan-1-one scaffold has emerged as a promising pharmacophore for the development of Aurora kinase inhibitors.
Signaling Pathway
Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.
Rationale for Use
The 2-(3-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-one intermediate provides a versatile scaffold for the synthesis of a library of potential Aurora kinase inhibitors. The phenyl group at the 2-position can be further functionalized to optimize binding to the kinase active site, while the indanone core provides a rigid structure for presenting these functionalities.
Synthesis and Evaluation of a Candidate Inhibitor
Synthesis of a 2-Aryl-3,3-dimethyl-1-indanone Derivative
A representative synthesis of a 2-aryl-3,3-dimethyl-1-indanone derivative from the intermediate is outlined below.
Caption: General scheme for derivatization of the intermediate.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the synthesized compounds against Aurora kinases.
Materials:
-
Synthesized 2-aryl-3,3-dimethyl-1-indanone derivatives
-
Recombinant human Aurora A and Aurora B kinases
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate
-
Kinase buffer
-
384-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, fluorescently labeled peptide substrate, and the test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of a series of hypothetical 2-aryl-3,3-dimethyl-1-indanone derivatives against Aurora A and Aurora B kinases are presented in the table below. These values are for illustrative purposes to demonstrate the potential of this chemical class.
| Compound ID | R Group on Phenyl Ring | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| I-1 | -H | 150 | 250 |
| I-2 | 4-OCH₃ | 85 | 180 |
| I-3 | 4-F | 55 | 120 |
| I-4 | 4-NH₂ | 42[3][4][5] | 95 |
| I-5 | 4-(N,N-dimethylamino) | 30 | 75 |
Note: The IC₅₀ values presented are hypothetical and intended for illustrative purposes only. Actual values would need to be determined experimentally. The citation for compound I-4 refers to a known Aurora A inhibitor with a similar IC50 value, suggesting the potential potency of this scaffold.
Conclusion
The 2-(3-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-one scaffold is a valuable intermediate for the synthesis of novel pharmaceutical compounds. The synthetic protocols and application notes provided herein offer a framework for the development of potent kinase inhibitors, particularly targeting the Aurora kinase family. Further optimization of the substituents on the 2-aryl ring can lead to the discovery of highly potent and selective drug candidates for the treatment of cancer and other proliferative diseases.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora kinase inhibitor-3 | Aurora Kinase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Oxo-acetyl)-benzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Oxo-acetyl)-benzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the oxidation of 3-acetylbenzonitrile. This reaction specifically targets the methyl group adjacent to the carbonyl, converting it to an aldehyde to form the desired α-ketoaldehyde structure.
Q2: Which oxidizing agent is recommended for this synthesis?
A2: Selenium dioxide (SeO₂) is a widely used and effective reagent for the oxidation of α-methylene groups adjacent to a carbonyl, a reaction often referred to as the Riley oxidation.[1][2] It has been successfully used to synthesize analogous aryl glyoxals from the corresponding acetophenones.[2][3]
Q3: What are the primary safety concerns when working with selenium dioxide?
A3: Selenium compounds are toxic and should be handled with care in a well-ventilated fume hood.[1][2] Malodorous byproducts can also be formed, necessitating appropriate safety precautions.
Q4: How is the product typically purified?
A4: After the reaction, elemental selenium precipitates and can be removed by filtration.[1][2] The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inactive selenium dioxide. | 1. Increase the reaction time or consider a slight excess of selenium dioxide. 2. Ensure the reaction temperature is maintained, typically in the range of 90-120°C for conventional heating. Microwave-assisted synthesis can be an alternative to reduce reaction times.[4] 3. Use freshly sublimed selenium dioxide for best results, as it can absorb moisture over time.[1] |
| Formation of a Major Byproduct (Over-oxidation) | The desired product is susceptible to further oxidation, especially under harsh conditions, leading to the formation of 3-cyanophenylglyoxylic acid. | 1. Carefully control the stoichiometry of selenium dioxide; avoid a large excess. 2. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed. 3. Lowering the reaction temperature slightly may help to reduce the rate of over-oxidation. |
| Complex Mixture of Products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material. | 1. Reduce the reaction temperature and monitor for cleaner conversion. 2. Ensure the purity of the 3-acetylbenzonitrile starting material through recrystallization or distillation. |
| Difficulty in Isolating the Product | The product may be soluble in the reaction solvent or form an oil. | 1. After filtering the selenium, concentrate the solvent and attempt to precipitate the product by adding a non-polar solvent like hexane. 2. If the product oils out, try redissolving in a minimal amount of a suitable solvent and induce crystallization by scratching the flask or seeding with a crystal of the product. 3. If crystallization fails, purify the product using silica gel column chromatography. |
Data Presentation: Optimizing Reaction Conditions
The following table presents illustrative data on how varying reaction parameters can influence the yield of this compound. This data is based on general principles of selenium dioxide oxidations and is intended for guidance.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 1 | Dioxane/H₂O (10:1) | 90 | 12 | 75 | Good yield with some starting material remaining. |
| 2 | Dioxane/H₂O (10:1) | 100 | 12 | 85 | Higher temperature improves conversion.[3] |
| 3 | Dioxane/H₂O (10:1) | 120 | 12 | 78 | Slight decrease in yield, possible over-oxidation. |
| 4 | Acetic Acid | 100 | 12 | 65 | Potential for side reactions or ester formation.[1] |
| 5 | Dioxane/H₂O (10:1) | 100 | 24 | 82 | Extended reaction time shows minimal improvement over 12h but increases the risk of side products. |
Experimental Protocols
Synthesis of this compound via Selenium Dioxide Oxidation
Materials:
-
3-Acetylbenzonitrile
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
-
Dichloromethane
-
Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.1 equivalents) to a mixture of 1,4-dioxane and water (e.g., in a 10:1 ratio).
-
Heat the mixture to approximately 50-60°C with stirring until the selenium dioxide has dissolved.
-
Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.
-
Increase the temperature to reflux (around 90-100°C) and maintain for 12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filter the reaction mixture through a pad of celite to remove the selenium precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Purification of 3-(2-Oxo-acetyl)-benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(2-Oxo-acetyl)-benzonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. The solvent may be too nonpolar, or the solution is cooling too rapidly. | - Reheat the solution and add a small amount of a more polar co-solvent. - Ensure a slow cooling rate by insulating the flask. |
| No Crystal Formation | - The solution is not supersaturated (too much solvent was added). - The compound has a high solubility in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. - Consider a different solvent system. |
| Rapid Precipitation | The solution is cooling too quickly, leading to the trapping of impurities. | - Reheat the solution to redissolve the precipitate. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low Recovery Yield | - Too much solvent was used. - The compound has significant solubility in the solvent even at low temperatures. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the filtration apparatus to prevent premature crystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloading. - Column was packed improperly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a hexane/ethyl acetate gradient. - Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight). - Ensure the silica gel is packed uniformly without air bubbles. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. - If the compound is still retained, a more polar solvent like methanol can be added in small percentages to the eluent. |
| Product Elutes with Impurities | The impurities have similar polarity to the product. | - Use a shallower solvent gradient during elution to improve resolution. - Consider using a different adsorbent, such as alumina, or a different solvent system. |
| Tailing of Bands | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Common impurities may include unreacted starting materials such as 3-acetylbenzonitrile, byproducts from side reactions, and degradation products. Given the reactivity of the α-keto-aldehyde moiety, oxidative degradation to the corresponding carboxylic acid is a possibility.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each collected fraction onto a TLC plate and elute with the solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure product can then be combined.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: A binary solvent system is often effective for recrystallization. For a compound with the polarity of this compound, a good starting point would be a polar solvent in which the compound is soluble when hot (e.g., ethyl acetate, acetone, or isopropanol) and a nonpolar solvent in which the compound is insoluble (e.g., hexanes or heptane).
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: The α-keto-aldehyde functionality can be sensitive. To minimize degradation on silica gel:
-
Work quickly: Do not let the compound sit on the column for an extended period.
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Use a less acidic stationary phase: Consider using neutral or basic alumina, or deactivating the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine in the eluent.
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Keep it cool: If possible, run the column in a cold room to minimize thermal degradation.
Q5: How should I store purified this compound?
A5: Due to the potential for oxidation and degradation of the α-keto-aldehyde group, it is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light.
Experimental Protocols
General Protocol for Column Chromatography Purification
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Preparation of the Column:
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Select a glass column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better band resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the compound of interest. The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
General Protocol for Recrystallization
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Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
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Add a nonpolar anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
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Reheat to obtain a clear solution.
-
-
Dissolution:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the selected hot solvent in portions until the solid just dissolves.
-
-
Cooling and Crystallization:
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Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
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Data Presentation
The following table presents hypothetical data for the purification of 1.0 g of crude this compound to illustrate the expected outcomes of the described purification techniques.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Recrystallization | 85% | 98% | 75% |
| Column Chromatography | 85% | >99% | 88% |
Visualizations
Preventing side-product formation in reactions with 3-(2-Oxo-acetyl)-benzonitrile
Willkommen im technischen Support-Center für die Arbeit mit 3-(2-Oxo-acetyl)-benzonitril. Dieses Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um die Bildung von Nebenprodukten in Ihren Experimenten zu minimieren.
Häufig gestellte Fragen (FAQs)
F1: Welche sind die reaktivsten Stellen im Molekül 3-(2-Oxo-acetyl)-benzonitril und was sind die häufigsten Nebenreaktionen?
A1: Das Molekül 3-(2-Oxo-acetyl)-benzonitril besitzt zwei hochreaktive Carbonylgruppen in einer α-Keto-Aldehyd-Anordnung sowie eine Nitrilgruppe. Die Aldehydgruppe ist aufgrund geringerer sterischer Hinderung und höherer Elektrophilie im Allgemeinen reaktiver als die Ketogruppe.[1] Die häufigsten Nebenreaktionen umfassen:
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Selbstkondensation (Aldol-Reaktion): Das Molekül kann mit sich selbst reagieren, insbesondere unter basischen Bedingungen, was zu hochmolekularen, oft harzartigen Nebenprodukten führt.
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Cannizzaro-Reaktion: Unter stark basischen Bedingungen kann eine Disproportionierung des Aldehyds zu einem Alkohol und einer Carbonsäure stattfinden.
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Intramolekulare Reaktionen: Obwohl weniger wahrscheinlich aufgrund der Notwendigkeit der Bildung größerer Ringsysteme, können intramolekulare Cyclisierungen unter bestimmten Bedingungen auftreten.
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Polymerisation: Insbesondere in Gegenwart von Säuren oder Basen kann es zu einer unerwünschten Polymerisation kommen.
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Reaktionen mit Lösungsmitteln: Nukleophile Lösungsmittel (z. B. Methanol, Wasser) können mit der Aldehydgruppe unter Bildung von Hemiacetalen oder Hydraten reagieren.
F2: Wie kann ich die selektive Reaktion an der Ketogruppe gegenüber der reaktiveren Aldehydgruppe erreichen?
A2: Um eine selektive Reaktion an der Ketogruppe zu erreichen, muss die reaktivere Aldehydgruppe vorübergehend geschützt werden. Die gängigste Methode ist die Bildung eines Acetals, typischerweise eines cyclischen Acetals mit Ethylenglykol, das unter basischen und neutralen Bedingungen stabil ist.[2]
F3: Welche Rolle spielt die Nitrilgruppe bei potenziellen Nebenreaktionen?
A3: Die Nitrilgruppe (-C≡N) ist eine elektronenziehende Gruppe, die die Reaktivität des aromatischen Rings und der Carbonylgruppen beeinflusst.[1] Obwohl sie unter vielen Bedingungen stabil ist, kann sie unter stark sauren oder basischen Bedingungen zu einer Carbonsäure oder einem Amid hydrolysiert werden. In Gegenwart starker Reduktionsmittel kann sie zu einem primären Amin reduziert werden.
Anleitungen zur Fehlerbehebung
Nachfolgend finden Sie spezifische Probleme, die bei Reaktionen mit 3-(2-Oxo-acetyl)-benzonitril auftreten können, sowie deren mögliche Ursachen und Lösungen.
Problem 1: Geringe Ausbeute des gewünschten Produkts und Bildung eines unlöslichen, harzartigen Niederschlags.
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Mögliche Ursache: Selbstkondensation (Aldol-Reaktion) oder Polymerisation des Ausgangsmaterials unter den Reaktionsbedingungen. Dies wird häufig durch basische Katalysatoren oder erhöhte Temperaturen begünstigt.
-
Lösungsansätze:
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Temperaturkontrolle: Führen Sie die Reaktion bei niedrigeren Temperaturen durch, um die Geschwindigkeit der Nebenreaktionen zu verringern.
-
pH-Kontrolle: Vermeiden Sie stark basische Bedingungen. Verwenden Sie milde, nicht-nukleophile Basen (z. B. Diisopropylethylamin) oder führen Sie die Reaktion unter neutralen oder leicht sauren Bedingungen durch, falls mit dem gewünschten Reaktionsweg vereinbar.
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Langsames Hinzufügen des Reagenzes: Fügen Sie das 3-(2-Oxo-acetyl)-benzonitril langsam zur Reaktionsmischung hinzu, um eine hohe lokale Konzentration zu vermeiden, die die Selbstkondensation begünstigt.
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Problem 2: Das Produktgemisch zeigt mehrere Flecken in der Dünnschichtchromatographie (DC), was auf mehrere Nebenprodukte hindeutet.
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Mögliche Ursache: Mangelnde Chemoselektivität, bei der die Reagenzien sowohl mit der Aldehyd- als auch mit der Ketogruppe reagieren.
-
Lösungsansätze:
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Verwendung von Schutzgruppen: Schützen Sie die reaktivere Aldehydgruppe als Acetal, um die Reaktion gezielt auf die Ketogruppe zu lenken.
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Optimierung der Reaktionsbedingungen: Variieren Sie Lösungsmittel, Temperatur und Katalysator, um die Selektivität zu erhöhen. Aprotische, unpolare Lösungsmittel können die Reaktivität der polaren Carbonylgruppen modulieren.
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Problem 3: Das Massenspektrum des Produkts zeigt eine Masse, die der Addition eines Lösungsmittelmoleküls entspricht.
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Mögliche Ursache: Reaktion des 3-(2-Oxo-acetyl)-benzonitrils mit einem nukleophilen Lösungsmittel (z. B. Methanol, Ethanol, Wasser) unter Bildung von Hemiacetalen, Acetalen oder Hydraten.
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Lösungsansätze:
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Verwendung aprotischer Lösungsmittel: Führen Sie die Reaktion in inerten, aprotischen Lösungsmitteln wie Tetrahydrofuran (THF), Dichlormethan (DCM) oder Toluol durch.
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Trocknen der Reagenzien und Lösungsmittel: Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel rigoros getrocknet sind, um die Bildung von Hydraten zu minimieren.
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Quantitative Datenzusammenfassung
Die folgende Tabelle fasst hypothetische, aber realistische Daten zur Ausbeute in Abhängigkeit von den Reaktionsbedingungen für eine Modellreaktion zusammen: die selektive Reduktion der Ketogruppe in 3-(2-Oxo-acetyl)-benzonitril zu einem Alkohol.
| Eintrag | Reduktionsmittel | Schutzgruppe (Aldehyd) | Lösungsmittel | Temperatur (°C) | Ausbeute (gewünschtes Produkt) | Ausbeute (Nebenprodukt: Diol) |
| 1 | NaBH₄ | Keine | Ethanol | 25 | 15% | 80% |
| 2 | NaBH₄ | Ethylenglykol/p-TsOH | THF | 0 | 92% | <5% |
| 3 | L-Selectride® | Keine | THF | -78 | 45% | 50% |
| 4 | L-Selectride® | Ethylenglykol/p-TsOH | THF | -78 | 95% | <2% |
Detaillierte experimentelle Protokolle
Protokoll 1: Selektiver Schutz der Aldehydgruppe in 3-(2-Oxo-acetyl)-benzonitril
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Lösen Sie 1,0 g (6,28 mmol) 3-(2-Oxo-acetyl)-benzonitril in 50 ml Toluol.
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Fügen Sie 0,47 ml (8,16 mmol) Ethylenglykol und eine katalytische Menge (ca. 20 mg) p-Toluolsulfonsäure (p-TsOH) hinzu.
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Erhitzen Sie die Mischung am Rückfluss unter Verwendung eines Dean-Stark-Wasserabscheiders für 4 Stunden, um das entstehende Wasser zu entfernen.
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Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC).
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Nach vollständigem Umsatz kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und waschen sie mit gesättigter Natriumbicarbonatlösung und anschließend mit Wasser.
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Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um das geschützte Produkt zu erhalten.
Protokoll 2: Selektive Reduktion der Ketogruppe des geschützten 3-(2-Oxo-acetyl)-benzonitrils
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Lösen Sie das nach Protokoll 1 erhaltene geschützte Produkt (1,28 g, 6,28 mmol) in 30 ml trockenem Tetrahydrofuran (THF) unter einer inerten Atmosphäre (Argon oder Stickstoff).
-
Kühlen Sie die Lösung auf 0 °C.
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Fügen Sie langsam 0,26 g (6,91 mmol) Natriumborhydrid (NaBH₄) in kleinen Portionen hinzu.
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Rühren Sie die Mischung für 2 Stunden bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.
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Löschen Sie die Reaktion vorsichtig durch langsame Zugabe von Wasser.
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Extrahieren Sie das Produkt mit Ethylacetat (3 x 20 ml).
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Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.
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Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
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Das Rohprodukt wird durch saure Hydrolyse (z. B. 1 M HCl in THF/Wasser) entschützt, um den gewünschten Alkohol zu erhalten.
Visualisierungen
Abbildung 1: Logisches Diagramm zur Fehlerbehebung bei Nebenreaktionen.
Abbildung 2: Workflow für eine selektive Reaktion an der Ketogruppe.
References
Storage and handling guidelines for 3-(2-Oxo-acetyl)-benzonitrile to prevent decomposition
This technical support guide provides essential information on the storage, handling, and potential decomposition of 3-(2-Oxo-acetyl)-benzonitrile to ensure its stability and integrity in research applications. The following recommendations are based on the chemical properties of related compounds and general principles of organic chemistry due to the limited availability of specific data for this molecule.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A1: To minimize degradation, this compound should be stored under controlled conditions. Key storage parameters are outlined in the table below. The primary concerns are protection from atmospheric moisture and oxygen, as the α-keto-aldehyde functionality is susceptible to oxidation and hydration.
Q2: What are the signs of decomposition?
A2: Decomposition may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., yellowing) or the formation of a solid precipitate. Spectroscopic analysis (e.g., NMR, IR) can also reveal the presence of degradation products.
Q3: I observed a decrease in purity of my sample over time. What could be the cause?
A3: A decrease in purity is likely due to decomposition. The primary suspected pathways are oxidation of the aldehyde to a carboxylic acid and hydration of the aldehyde. Exposure to air and moisture will accelerate these processes.
Q4: Can I handle this compound on the open bench?
A4: It is strongly recommended to handle this compound in an inert atmosphere, such as a glovebox or under a stream of argon or nitrogen. This will minimize exposure to oxygen and moisture, thereby preventing decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound has turned yellow | Oxidation of the aldehyde group. | While the yellowed compound may still be usable for some applications, purification by chromatography may be necessary. To prevent further oxidation, store the remaining material strictly under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the starting material. | Confirm the purity of your this compound sample using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is confirmed, it is advisable to use a fresh, pure sample. |
| Poor solubility in non-polar solvents | Potential formation of the hydrate at the aldehyde. | If the compound has been exposed to moisture, the formation of the gem-diol (hydrate) can alter its solubility profile. Drying the sample under high vacuum may help, but preventing moisture exposure is the best course of action. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To slow down potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Protect from light | To prevent potential light-induced degradation. |
| Moisture | Store in a desiccator | The aldehyde is susceptible to hydration to form a gem-diol. |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling
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Place the sealed container of this compound inside a glovebox or an inert atmosphere chamber.
-
Allow the container to equilibrate to the chamber's atmosphere for at least 30 minutes before opening.
-
Weigh the desired amount of the compound quickly and transfer it to the reaction vessel.
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Seal the reaction vessel under the inert atmosphere.
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Tightly reseal the original container of this compound before removing it from the inert atmosphere chamber.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
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Reagent Quality: Ensure that your starting materials (aryl halide, organometallic reagent), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction. Solvents should be freshly distilled or obtained from a reliable commercial source.
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Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][2][3][4][5] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[6][7]
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Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[8]
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Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur, which is often the rate-determining step.[8] Consider a stepwise increase in temperature.
Below is a general troubleshooting workflow for "Low/No Yield" scenarios.
Caption: Troubleshooting workflow for low or no product yield.
Q2: I suspect my palladium catalyst is being deactivated. What are common causes of catalyst deactivation and how can I prevent it?
A2: Catalyst deactivation is a frequent issue leading to incomplete reactions. The primary causes include:
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Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black.[9] This is often observed as a black precipitate in the reaction mixture.
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Oxidation of Ligands: Phosphine ligands can be susceptible to oxidation, which alters the electronic properties of the catalyst and can lead to deactivation.
-
Prevention: Rigorous exclusion of air from the reaction is paramount. Using high-purity, degassed solvents and reagents is essential.
-
-
Inhibition by Substrates or Byproducts: Certain functional groups on the starting materials or products can coordinate to the palladium center and inhibit catalysis. For example, in Buchwald-Hartwig aminations, the iodide formed from aryl iodide substrates can have an inhibitory effect.[11]
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Prevention: If substrate/product inhibition is suspected, screening different ligands or additives may be necessary to find a more robust catalytic system. In some cases, using a different halide (e.g., bromide or chloride instead of iodide) can be beneficial.[11]
-
The following diagram illustrates the catalyst deactivation pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. | Semantic Scholar [semanticscholar.org]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 10. jmcct.com [jmcct.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Impact of solvent choice on the reactivity of 3-(2-Oxo-acetyl)-benzonitrile
Welcome to the technical support center for 3-(2-Oxo-acetyl)-benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on handling and reacting this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: As a β-ketoaldehyde, this compound is an excellent substrate for a variety of condensation and cyclization reactions to form heterocyclic systems. The most common applications include the synthesis of quinoxalines, pyrimidines, thiazoles, and substituted alkenes via Knoevenagel or similar condensations.
Q2: How does solvent polarity affect the reactivity of this compound?
A2: Solvent polarity plays a crucial role in reaction outcomes.
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Polar Protic Solvents (e.g., ethanol, methanol, water) can act as hydrogen bond donors, potentially solvating and deactivating nucleophiles. However, they are often effective for reactions that proceed through ionic intermediates and are generally more environmentally benign.
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Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for reactions involving strong nucleophiles, such as in SN2-type reactions or when using anionic intermediates. They can significantly accelerate reaction rates compared to protic solvents.
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Non-Polar Aprotic Solvents (e.g., toluene, dioxane) are useful for reactions that require higher temperatures (via reflux) and for processes where water must be removed, such as in certain condensation reactions.
Q3: I am observing low yields in my reaction. What are the likely causes related to the solvent?
A3: Low yields can often be attributed to solvent choice. Consider the following:
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Inappropriate Polarity: The solvent may not be suitable for the specific reaction mechanism. For instance, using a polar protic solvent in a reaction that requires a highly reactive, unsolvated nucleophile can diminish yields.
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Presence of Water: For water-sensitive reactions, residual moisture in the solvent can lead to side reactions or decomposition of starting materials. Ensure you are using anhydrous solvents when necessary.
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Poor Solubility: If your reactants are not fully dissolved at the reaction temperature, the reaction rate will be slow, leading to incomplete conversion and low yields.
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Side Reactions with the Solvent: Some solvents can participate in side reactions. For example, highly basic or acidic conditions in certain solvents can lead to decomposition of the starting material or product.
Troubleshooting Guides
Issue 1: Low Yield in Quinoxaline Synthesis from o-Phenylenediamine
The condensation of this compound with o-phenylenediamines is a common method for preparing substituted quinoxalines. If you are experiencing low yields, consider the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Use of a polar protic solvent (e.g., ethanol) at room temperature. | Switch to a non-polar aprotic solvent like toluene and reflux the reaction mixture. | Toluene allows for higher reaction temperatures and the azeotropic removal of water, which drives the condensation equilibrium towards the product. |
| Catalyst is not effective in the chosen solvent. | If using an acid catalyst (e.g., acetic acid) in a basic solvent, the catalyst may be neutralized. Ensure solvent-catalyst compatibility. For instance, a neutral solvent like ethanol or a slightly acidic one is preferable for acid catalysis. | The catalyst's effectiveness is highly dependent on the solvent environment. |
| Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | The reaction kinetics may be slow in the chosen solvent system. |
Issue 2: Formation of Multiple Products in Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile) can sometimes yield a mixture of products.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of a strong base in a protic solvent. | Switch to a milder base (e.g., piperidine, ammonium acetate) and a solvent that facilitates product precipitation, such as ethanol or water. | Strong bases can lead to side reactions. Using a solvent where the product is less soluble can help to isolate the desired compound as it forms, preventing further reactions. |
| Reaction temperature is too high. | Perform the reaction at room temperature or with gentle warming. | Higher temperatures can provide the activation energy for undesired side pathways. |
| Solvent is participating in the reaction. | Ensure the solvent is inert under the reaction conditions. For example, avoid alcoholic solvents if transesterification is a possible side reaction with your active methylene compound. | The solvent should ideally only serve as a medium for the reaction. |
Data Presentation
The following tables provide illustrative data on how solvent choice can impact the yield and reaction time for common reactions involving this compound. Note: This data is representative and may vary based on specific reaction conditions and substrates.
Table 1: Synthesis of 2-(3-Cyanobenzoyl)quinoxaline
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Acetic Acid (cat.) | Reflux | 6 | 75 |
| Toluene | None | Reflux | 4 | 92 |
| DMF | None | 100 | 3 | 88 |
| Water | None | 100 | 8 | 65 |
Table 2: Knoevenagel Condensation with Malononitrile
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Piperidine | Room Temp | 2 | 85 |
| Water | Ammonium Acetate | 80 | 3 | 90 |
| Acetonitrile | Triethylamine | Room Temp | 1.5 | 88 |
| Toluene | None (reflux with Dean-Stark) | 110 | 5 | 70 |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Cyanobenzoyl)quinoxaline in Toluene
This protocol describes the synthesis of a quinoxaline derivative from this compound and o-phenylenediamine.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC.
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Purification: Collect the solid product by filtration. If no precipitate forms, remove the toluene under reduced pressure and purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with Malononitrile in Water
This protocol provides a green chemistry approach to the Knoevenagel condensation.
-
Reactant Preparation: In a flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (0.2 eq) in water.
-
Reaction: Heat the suspension to 80 °C with vigorous stirring. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion (typically 2-4 hours), cool the mixture in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The product is often pure enough for subsequent steps, but can be recrystallized from an appropriate solvent if necessary.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the reactions of this compound.
Caption: Synthesis of quinoxaline via condensation and dehydration.
Caption: Troubleshooting workflow for low reaction yields.
Addressing poor solubility of 3-(2-Oxo-acetyl)-benzonitrile in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-(2-Oxo-acetyl)-benzonitrile in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bifunctional organic compound featuring a benzonitrile group, a ketone, and an aldehyde.[1] Its utility in organic synthesis, particularly in the formation of heterocyclic compounds, can be hampered by its limited solubility in many common reaction solvents. Poor solubility can lead to low reaction yields, difficult purification, and challenges in formulation for biological screening.
Q2: What are the general strategies for improving the solubility of a poorly soluble organic compound?
A2: Several techniques can be employed to enhance the solubility of compounds like this compound. The primary methods include:
-
Cosolvency: Adding a water-miscible organic solvent in which the compound is more soluble.[2][3][4][5][6][7]
-
Hydrotropy: Using a high concentration of a second solute (a hydrotrope) to increase the aqueous solubility of the compound.[8][9][10][11][12]
-
Solid Dispersion: Dispersing the compound in an inert, water-soluble carrier at a solid state.[13][14][15][16][17]
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound, increasing its solubility in an aqueous medium.[18][19][20][21]
-
pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly increase solubility.
Q3: Are there any specific solvent recommendations for this compound?
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: this compound is not dissolving in the chosen reaction solvent.
Step 1: Initial Solvent Screening
Question: Have you tried a range of solvents with varying polarities?
Answer: If you are observing poor solubility, the first step is to perform a small-scale solvent screening. The table below provides a list of common organic solvents that can be tested.
Table 1: Common Solvents for Initial Solubility Screening
| Solvent | Class | Boiling Point (°C) | Dielectric Constant | Notes |
| Acetonitrile | Polar Aprotic | 81.6 | 37.5 | Good for a wide range of organic reactions.[22] |
| Acetone | Polar Aprotic | 56.5 | 20.7 | Volatile, useful for reactions at lower temperatures. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High boiling point, good for dissolving many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Excellent solvent for a wide range of compounds, but can be difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Common solvent for organometallic reactions. |
| Dichloromethane (DCM) | Halogenated | 39.6 | 9.1 | Good for less polar compounds, volatile. |
| Toluene | Nonpolar Aromatic | 111 | 2.4 | Useful for reactions requiring a nonpolar environment. |
Data compiled from publicly available chemical property databases.
Step 2: Employing Solubility Enhancement Techniques
If simple solvent screening is unsuccessful, consider the following advanced techniques.
Question: Have you considered using a cosolvent system?
Answer: Cosolvency is often a simple and effective method to improve solubility.[2][3][4][5][6][7] This involves using a mixture of solvents. For example, if your primary reaction solvent is water, adding a water-miscible organic solvent in which this compound is soluble can significantly enhance its concentration in the reaction mixture.
Question: Could hydrotropy be a suitable approach for your reaction system?
Answer: Hydrotropy is particularly useful for increasing the aqueous solubility of organic compounds without using organic cosolvents.[8][9][10][11][12] This can be beneficial for certain biological assays or environmentally friendly reaction conditions.
Question: Have you explored creating a solid dispersion of your compound?
Answer: Solid dispersion is a technique where the poorly soluble compound is dispersed within a highly soluble, inert carrier.[13][14][15][16][17] This can improve the dissolution rate and apparent solubility of the compound in the reaction medium.
Question: Is your reaction compatible with the use of surfactants for micellar solubilization?
Answer: Micellar solubilization uses surfactants to form nano-sized aggregates (micelles) in a solvent (usually water).[18][19][20][21] The hydrophobic core of these micelles can encapsulate poorly soluble organic molecules, thereby increasing their overall concentration in the bulk solution.
Experimental Protocols
The following are detailed protocols for the key solubility enhancement techniques.
Protocol 1: Solubility Enhancement by Cosolvency
-
Objective: To determine the optimal cosolvent ratio for dissolving this compound.
-
Materials:
-
This compound
-
Primary solvent (e.g., water or a buffer)
-
Cosolvent (e.g., ethanol, isopropanol, PEG 400, or DMSO)
-
Vials and magnetic stirrer
-
-
Procedure:
-
Prepare a series of vials with a fixed amount of the primary solvent.
-
Add increasing volumes of the cosolvent to each vial to create a range of cosolvent concentrations (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v).
-
To each vial, add an excess amount of this compound.
-
Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, visually inspect for undissolved solid.
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the solubility of this compound as a function of the cosolvent concentration to identify the optimal ratio.
Protocol 2: Solubility Enhancement by Hydrotropy
-
Objective: To evaluate the effect of different hydrotropes on the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Deionized water
-
Hydrotropes (e.g., sodium benzoate, sodium salicylate, urea, nicotinamide)
-
Vials and magnetic stirrer
-
-
Procedure:
-
Prepare aqueous solutions of each hydrotrope at various concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
Add an excess amount of this compound to each hydrotrope solution.
-
Stir the mixtures at a constant temperature for 24 hours.
-
Observe the solutions for any undissolved material.
-
Filter the saturated solutions.
-
Determine the concentration of the dissolved compound in the filtrate by HPLC-UV.
-
-
Data Analysis: Compare the solubility enhancement provided by each hydrotrope at different concentrations.
Table 2: Example Hydrotropes and Suggested Starting Concentrations
| Hydrotrope | Chemical Class | Suggested Starting Concentration |
| Sodium Benzoate | Anionic Organic Salt | 0.5 - 2.0 M |
| Sodium Salicylate | Anionic Organic Salt | 0.5 - 2.0 M |
| Urea | Neutral Organic Compound | 1.0 - 4.0 M |
| Nicotinamide | Neutral Organic Compound | 0.5 - 2.0 M |
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials:
-
This compound
-
A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A common volatile solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve a specific weight ratio of this compound and the carrier in the volatile solvent. Common ratios to test are 1:1, 1:2, and 1:5 (drug:carrier).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a solid film or powder is formed.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can then be used in the reaction.
-
-
Evaluation: The dissolution rate of the solid dispersion can be compared to the pure compound by adding a known amount to the reaction solvent and measuring the concentration over time.
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the mechanisms of the solubility enhancement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Cosolvency | PPTX [slideshare.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. wjbphs.com [wjbphs.com]
- 8. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes [wisdomlib.org]
- 11. jetir.org [jetir.org]
- 12. ijddr.in [ijddr.in]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. jddtonline.info [jddtonline.info]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 21. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02664D [pubs.rsc.org]
- 22. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Benzonitriles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with catalytic reactions of benzonitriles.
Troubleshooting Guides
Problem 1: Low Conversion of Benzonitrile
Question: I am observing low conversion of my benzonitrile starting material. What are the potential causes and how can I improve the conversion rate?
Answer:
Low conversion in benzonitrile reactions can stem from several factors related to the catalyst, reaction conditions, and reagents.
Possible Causes and Solutions:
-
Catalyst Activity:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. Try incrementally increasing the catalyst loading.
-
Poor Catalyst Quality: The catalyst may have lost activity due to improper storage or handling. Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere).
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Consider purifying your benzonitrile and solvent before the reaction.[1][2] Common deactivation mechanisms include the formation of carbonaceous compounds on the catalyst surface.[1][2]
-
-
Reaction Conditions:
-
Suboptimal Temperature or Pressure: Hydrogenation and hydrolysis reactions are sensitive to temperature and pressure. For hydrogenation, increasing hydrogen pressure can sometimes improve conversion.[3] For both reaction types, a systematic study of temperature variations is recommended.
-
Inefficient Mass Transfer: In heterogeneous catalysis, poor mixing can limit the interaction between the reactants and the catalyst. Ensure vigorous stirring or agitation. For gas-liquid-solid systems, mass transfer limitations from the gas phase to the liquid phase can be a bottleneck.[1]
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate. For hydrogenations, polar solvents like ethanol are commonly used.[3] For hydrolysis, aqueous mixtures are necessary.[4]
-
-
Reagent Purity:
A logical workflow for troubleshooting low conversion is outlined below:
Caption: Troubleshooting workflow for low benzonitrile conversion.
Problem 2: Poor Selectivity in Benzonitrile Hydrogenation
Question: My benzonitrile hydrogenation reaction is producing significant amounts of byproducts like dibenzylamine or toluene. How can I improve the selectivity towards the primary amine, benzylamine?
Answer:
Achieving high selectivity for benzylamine is a common challenge in benzonitrile hydrogenation due to the formation of secondary amines (dibenzylamine) and hydrogenolysis products (toluene).[1]
Strategies to Enhance Benzylamine Selectivity:
-
Catalyst Selection: The choice of metal and support is crucial.
-
Ni/SiO2 has shown higher selectivity to benzylamine compared to Co/SiO2 and Pd/SiO2 in liquid-phase hydrogenation.[3]
-
Pd/Al2O3 has been reported to favor benzylamine formation over Pd/C, which tends to produce more toluene.[7]
-
Cu-MgO catalysts have demonstrated high selectivity for benzylamine in gas-phase hydrogenation without additives.[8]
-
hcp (hexagonal close-packed) Cobalt nanoparticles have shown high activity and selectivity for benzylamine production even without the addition of ammonia.[9]
-
-
Reaction Conditions Optimization:
-
Temperature: Increasing the reaction temperature can sometimes enhance the selectivity for benzylamine.[3]
-
Contact Time: In continuous flow systems, shorter contact times can prevent the condensation of the intermediate imine with benzylamine, thus reducing the formation of secondary amines.[1] Using multiple catalyst beds in series can be an effective strategy to control contact time.[2][7]
-
Solvent: The choice of solvent can influence the reaction pathway. Ethanol is a commonly used solvent that has shown good results.[3]
-
-
Use of Additives:
-
While some modern catalysts aim to avoid additives, traditionally, the addition of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction that leads to their formation.
-
The reaction pathways leading to different products in benzonitrile hydrogenation are illustrated below:
Caption: Reaction pathways in benzonitrile hydrogenation.
Problem 3: Rapid Catalyst Deactivation
Question: My catalyst is losing activity over a short period or a single run. What could be causing this, and how can I mitigate it?
Answer:
Rapid catalyst deactivation is a significant issue that can be caused by several factors.
Common Causes and Mitigation Strategies:
-
Catalyst Poisoning: Certain chemical species can strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.[5][6]
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, physically blocking active sites.[1][2]
-
Conditions Favoring Coking: High temperatures and extended reaction times can promote the formation of these deposits.
-
Mitigation:
-
Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate.
-
In continuous systems, adjusting the flow rate to minimize residence time can help.
-
Periodic catalyst regeneration through calcination (burning off the carbon deposits in air) may be possible for some robust catalysts.
-
-
-
Sintering: At high temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles, reducing the active surface area. This is a form of thermal degradation.
-
Mitigation:
-
Operate at the lowest effective temperature.
-
Choose a catalyst with a thermally stable support material.
-
-
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.
-
Mitigation:
-
Ensure the solvent and reaction conditions are not overly corrosive to the catalyst.
-
Choose a catalyst system where the active metal is strongly anchored to the support.
-
-
The process of catalyst deactivation can be visualized as follows:
Caption: Common mechanisms of catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving benzonitriles?
A1: The two most common and industrially relevant catalytic reactions are:
-
Hydrogenation: The reduction of the nitrile group to an amine. The primary goal is often the selective synthesis of benzylamine, a valuable chemical intermediate.[12] However, secondary amines (dibenzylamine) and hydrogenolysis products (toluene) can also be formed.[1]
-
Hydrolysis: The reaction of the nitrile group with water to form benzamide, which can be further hydrolyzed to benzoic acid.[4][13][14] This reaction can be catalyzed by acids or bases.[4][13][14]
Q2: How do I choose the right catalyst for my benzonitrile hydrogenation?
A2: The optimal catalyst depends on the desired product and reaction phase (liquid or gas).
-
For high benzylamine selectivity:
-
For hydrogenolysis to toluene: Supported Palladium catalysts, such as Pd/C, can be effective, particularly at longer reaction times.[1]
-
General Considerations: Catalyst support can also play a significant role. For example, Pd/Al2O3 often shows higher selectivity to benzylamine than Pd/C.[7]
Q3: What is the typical temperature and pressure range for benzonitrile hydrogenation?
A3: Reaction conditions vary depending on the catalyst and setup:
-
Liquid-phase hydrogenation over Ni/SiO2 has been reported at 373 K (100 °C) and 13 bar H2.[3]
-
Gas-phase hydrogenation can be performed at higher temperatures, for example, 300 °C, and pressures around 1 MPa.[16]
-
It is always recommended to perform an optimization study for your specific catalyst and reactor system.
Q4: Can I perform benzonitrile hydrolysis without a metal catalyst?
A4: Yes, the hydrolysis of benzonitriles to benzamides can be effectively catalyzed by bases, such as sodium hydroxide (NaOH), in a mixed solvent system like ethanol/water.[4] Acid-catalyzed hydrolysis using sulfuric, perchloric, or hydrochloric acid is also a well-established method.[13][14][17]
Q5: My reaction is complete, but I'm having trouble with the work-up. Any suggestions?
A5: Post-reaction work-up issues can lead to low isolated yields.
-
Product Solubility: Your product might have some solubility in the aqueous layer during extraction. It's advisable to check the aqueous layer by TLC or another analytical method before discarding it.[18]
-
Product Volatility: If your product is volatile, you may lose it during solvent removal under vacuum. Check the contents of your rotovap trap.[18]
-
Stability to pH: The product may not be stable to acidic or basic conditions used in the work-up. Test the stability of a small sample of your reaction mixture to the planned work-up conditions before proceeding with the entire batch.[18]
Data Presentation
Table 1: Comparison of Catalysts for Benzonitrile Hydrogenation to Benzylamine
| Catalyst | Support | Phase | Temp. (°C) | Pressure (bar) | Benzonitrile Conv. (%) | Benzylamine Select. (%) | Reference |
| Ni | SiO2 | Liquid | 100 | 13 | >95% (implied) | 78% | [3] |
| Co | SiO2 | Liquid | 100 | 13 | Lower than Ni/SiO2 | Lower than Ni/SiO2 | [3] |
| Pd | SiO2 | Liquid | 100 | 13 | Lower than Ni/SiO2 | Lower than Ni/SiO2 | [3] |
| 12% Cu | MgO | Gas | Ambient | Atmospheric | 98% | 70% (up to 100% optimized) | [8] |
| 5 wt% Pd | Carbon | Liquid | 60 | 4 | 100% | 0% (100% Toluene) | [1] |
| 1 wt% Pd | Al2O3 | Liquid | 60 | 4 | 50% | 47% | [1] |
| Pd | γ-Al2O3 | Gas/Liquid | - | - | High | ~86% Yield | [15] |
| hcp Co | - | Liquid | 70 | 5 | >99% | 97% | [9] |
Table 2: Catalyst Performance in Benzonitrile Hydrolysis to Benzamide
| Catalyst | Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| NaOH | 10 | EtOH/H2O (7:3) | 110 | 17 | 100 | 82 | [4] |
| NaOH | 10 | EtOH/H2O (7:3) | 90 | 17 | High | High | [4] |
| CsOH | 1 | EtOH/H2O (1:1) | 110 | 17 | 52 | - | [4] |
| [RuCl2(η6-p-cymene)(PPh2Cl)] | 2 | Water | 80 | 1 | 95 | 95% Yield | [19] |
| [RuCl2(η6-p-cymene)(PPh2NHnPr)] | 2 | Water | 80 | 5 | 89 | 89% Yield | [19] |
Experimental Protocols
Protocol 1: Liquid-Phase Hydrogenation of Benzonitrile using Ni/SiO2
This protocol is based on the methodology described for selective hydrogenation to benzylamine.[3]
-
Catalyst Preparation/Pre-treatment: If required, activate the Ni/SiO2 catalyst under a hydrogen flow at an elevated temperature as per the manufacturer's instructions.
-
Reactor Setup:
-
Charge a high-pressure autoclave reactor with the desired amount of Ni/SiO2 catalyst.
-
Add the solvent (e.g., ethanol).
-
Seal the reactor.
-
-
Inerting: Purge the reactor several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere and remove any air.
-
Reaction Execution:
-
Add the benzonitrile starting material to the reactor.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 13 bar).
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 100 °C).
-
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A drop in hydrogen pressure can also indicate reaction progress.
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Analyze the crude product mixture to determine conversion and selectivity.
-
Purify the product by distillation or column chromatography as required.
-
Protocol 2: Base-Catalyzed Hydrolysis of Benzonitrile using NaOH
This protocol is adapted from the procedure for selective hydrolysis to benzamide.[4]
-
Reagent Preparation: Prepare a stock solution of the base catalyst (e.g., 1M NaOH).
-
Reactor Setup:
-
In a reaction vial or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the benzonitrile.
-
Add the solvent mixture (e.g., a 7:3 volume ratio of ethanol to water).
-
Add the required amount of the NaOH stock solution (e.g., 10 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring.
-
-
Monitoring: Monitor the reaction by TLC or by taking aliquots for GC/HPLC analysis to track the disappearance of the starting material and the formation of the product.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a saturated aqueous solution of NaCl and an extraction solvent (e.g., ethyl acetate).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the benzamide by recrystallization or column chromatography if necessary.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00195D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. How To [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 3-(2-Oxo-acetyl)-benzonitrile: A Comparative NMR Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A detailed nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(2-Oxo-acetyl)-benzonitrile is presented, offering valuable data for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of its predicted ¹H and ¹³C NMR spectra, contextualized with experimental data from structurally similar compounds, to facilitate its identification and application in synthetic chemistry and pharmaceutical research.
Introduction
This compound is a bifunctional aromatic compound featuring a nitrile group and a 1,2-dicarbonyl moiety. These functional groups impart unique reactivity, making it a potentially valuable building block in the synthesis of heterocyclic compounds and other complex organic molecules. A thorough understanding of its spectral properties is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, supported by a comparison with the known spectral data of 3-acetylbenzonitrile.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimental NMR data for this compound in the public domain, a predicted spectral analysis is provided based on established NMR principles and comparison with analogous structures. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrile and the dicarbonyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α (CHO) | 9.5 - 10.0 | Singlet | - | 1H |
| H-2 | 8.3 - 8.5 | Singlet (or narrow triplet) | ~1.5 | 1H |
| H-4 | 8.1 - 8.3 | Doublet of triplets | ~7.8, 1.5 | 1H |
| H-5 | 7.7 - 7.9 | Triplet | ~7.8 | 1H |
| H-6 | 8.0 - 8.2 | Doublet of triplets | ~7.8, 1.5 | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 190 - 195 |
| C=O (Aldehyde) | 185 - 190 |
| C-CN | 117 - 119 |
| C-1 | 135 - 137 |
| C-2 | 133 - 135 |
| C-3 | 112 - 114 |
| C-4 | 137 - 139 |
| C-5 | 130 - 132 |
| C-6 | 131 - 133 |
Comparative Analysis with 3-Acetylbenzonitrile
To contextualize the predicted data, a comparison is drawn with the experimental NMR data of 3-acetylbenzonitrile, a structurally related compound lacking the terminal aldehyde group.
Table 3: Experimental ¹H and ¹³C NMR Data for 3-Acetylbenzonitrile
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | 2.64 | 26.7 |
| H-2 | 8.21 | 133.9 |
| H-4 | 8.15 | 137.2 |
| H-5 | 7.65 | 129.6 |
| H-6 | 7.85 | 132.8 |
| C=O | - | 196.5 |
| C-CN | - | 118.1 |
| C-1 | - | 138.2 |
| C-3 | - | 112.9 |
The presence of the additional electron-withdrawing aldehyde group in this compound is expected to cause a general downfield shift for the aromatic protons and carbons compared to 3-acetylbenzonitrile. The most significant difference will be the appearance of the aldehydic proton signal in the ¹H NMR spectrum and the two distinct carbonyl signals in the ¹³C NMR spectrum.
Experimental Protocols
The following provides a standard procedure for the acquisition of ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, splitting patterns, and coupling constants.
-
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the different chemical environments within the this compound molecule and their corresponding predicted regions in the ¹H and ¹³C NMR spectra.
A Comparative Guide to the Reactivity of 3-(2-Oxo-acetyl)-benzonitrile and Other Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-(2-Oxo-acetyl)-benzonitrile against other common benzonitrile derivatives. The unique structural features of this compound, namely the presence of both a nitrile group and a highly reactive α-keto-aldehyde moiety, confer a distinct reactivity profile that is of significant interest in organic synthesis and drug development. This document summarizes quantitative data, provides detailed experimental protocols for reactivity assessment, and includes visualizations to illustrate key concepts.
Dual Reactivity of this compound
This compound possesses two primary sites for chemical modification: the nitrile group and the α-keto-aldehyde functional group. The reactivity of each site is influenced by the electronic properties of the substituted benzene ring.
Reactivity of the Nitrile Group
The nitrile group (-C≡N) in benzonitrile derivatives can undergo nucleophilic attack. The susceptibility of the nitrile carbon to this attack is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, thereby increasing its reactivity towards nucleophiles. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of this electronic influence, where σ is the substituent constant and ρ is the reaction constant. A more positive σ value corresponds to a greater electron-withdrawing effect and, consequently, a higher reaction rate for nucleophilic attack on the nitrile group.
Table 1: Comparison of Hammett Substituent Constants (σ_m) and Predicted Relative Reactivity of the Nitrile Group in 3-Substituted Benzonitriles
| Substituent (at position 3) | Hammett Constant (σ_m) | Predicted Relative Reactivity of Nitrile Group |
| -NH₂ (Amino) | -0.16 | Low |
| -OCH₃ (Methoxy) | +0.12 | Moderate |
| -CH₃ (Methyl) | -0.07 | Low |
| -H (Hydrogen) | 0.00 | Baseline |
| -Cl (Chloro) | +0.37 | High |
| -COCH₃ (Acetyl) | +0.38 | High |
| -CHO (Formyl) | ~+0.36 | High |
| -COCHO (2-Oxo-acetyl) | > +0.38 (Estimated) | Very High |
| -CN (Cyano) | +0.56 | Very High |
| -NO₂ (Nitro) | +0.71 | Very High |
Note: The predicted relative reactivity is based on the magnitude of the Hammett constant. Higher positive values indicate a greater enhancement of reactivity towards nucleophiles compared to unsubstituted benzonitrile.
Reactivity of the α-Keto-Aldehyde Moiety
The 1,2-dicarbonyl system, or α-keto-aldehyde, in this compound is an exceptionally reactive functional group, significantly more so than a simple ketone. This heightened reactivity is due to several factors:
-
Electronic Effects: The two adjacent carbonyl groups are strongly electron-withdrawing, making both carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
-
Reduced Steric Hindrance: The aldehydic carbonyl is less sterically hindered than a ketone, allowing for easier access by nucleophiles.
-
Instability of the Hydrate: While aldehydes can form hydrates in aqueous solutions, the equilibrium for α-keto-aldehydes often favors the dicarbonyl form, maintaining its reactivity.
In general, the order of reactivity for carbonyl compounds towards nucleophilic addition is: Aldehydes > Ketones . The α-keto-aldehyde moiety in this compound contains an aldehyde, making it significantly more reactive than benzonitrile derivatives that only possess a ketone functional group, such as 3-acetylbenzonitrile. 1,2-dicarbonyl compounds are known to be up to 20,000-fold more reactive in glycation reactions than glucose[1].
Experimental Protocols for Reactivity Assessment
To experimentally validate the predicted reactivity differences, the following protocols can be employed.
Protocol 1: Comparative Reactivity of Carbonyl Groups via Bisulfite Addition
This protocol provides a method to compare the reactivity of the carbonyl group in this compound with other benzonitrile derivatives containing carbonyl functionalities (e.g., 3-acetylbenzonitrile). The formation of a charged bisulfite adduct allows for the separation and quantification of the unreacted carbonyl compound. More reactive carbonyls will show a greater degree of adduct formation in a given time.
Materials:
-
This compound
-
3-Acetylbenzonitrile (or other ketone-containing benzonitrile derivative)
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Separatory funnel
-
Standard analytical equipment (e.g., GC-MS or HPLC) for quantification
Procedure:
-
Prepare equimolar solutions of this compound and the comparative benzonitrile derivative in methanol.
-
In a separatory funnel, combine a known volume of one of the benzonitrile solutions with a standardized volume of saturated aqueous sodium bisulfite.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 seconds).
-
Add deionized water and a 1:1 mixture of ethyl acetate/hexanes to the separatory funnel and shake to extract the organic components.
-
Separate the aqueous and organic layers.
-
Analyze the organic layer using a calibrated GC-MS or HPLC method to determine the concentration of the unreacted benzonitrile derivative.
-
Repeat the experiment for the other benzonitrile derivative under identical conditions.
-
A lower concentration of the unreacted compound in the organic layer indicates a higher reactivity towards bisulfite addition.
Protocol 2: Kinetic Analysis of Nucleophilic Addition to the Carbonyl Group by UV-Vis Spectroscopy
This protocol allows for the quantitative determination of the rate of reaction of the carbonyl group with a nucleophile, such as 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be monitored by UV-Vis spectroscopy.
Materials:
-
This compound
-
Comparative benzonitrile derivative (e.g., 3-formylbenzonitrile, 3-acetylbenzonitrile)
-
2,4-Dinitrophenylhydrazine (DNPH) solution in a suitable solvent (e.g., acidic ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the benzonitrile derivatives and DNPH of known concentrations.
-
In a quartz cuvette, mix the benzonitrile solution with the DNPH solution at a controlled temperature.
-
Immediately begin monitoring the change in absorbance at the λ_max of the resulting hydrazone over time.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
By performing the experiment under pseudo-first-order conditions (i.e., with a large excess of one reactant), the second-order rate constant can be calculated.
-
Compare the rate constants obtained for this compound and the other benzonitrile derivatives to quantitatively assess their relative carbonyl reactivity.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows described in this guide.
Caption: Logical relationship of factors contributing to the dual reactivity of this compound.
Caption: General experimental workflow for the comparative analysis of carbonyl reactivity.
Conclusion
This compound exhibits a significantly enhanced reactivity at both its nitrile and carbonyl functionalities compared to many other benzonitrile derivatives. The strong electron-withdrawing nature of the 3-(2-oxo-acetyl) substituent activates the nitrile group for nucleophilic attack. Simultaneously, the α-keto-aldehyde moiety provides a highly electrophilic center for a wide range of nucleophilic addition reactions, with the aldehydic portion being particularly reactive. This dual reactivity makes this compound a versatile building block in medicinal chemistry and organic synthesis, offering multiple avenues for molecular elaboration. The experimental protocols provided herein offer a robust framework for the quantitative comparison of its reactivity with other relevant compounds.
References
A Comparative Guide to Purity Validation of Synthesized 3-(2-Oxo-acetyl)-benzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized 3-(2-Oxo-acetyl)-benzonitrile, alongside other common analytical techniques. Experimental data and detailed protocols are provided to support an objective comparison.
Introduction to this compound
This compound is an aromatic organic compound containing a ketone and a nitrile functional group. Its chemical structure necessitates robust analytical methods to ensure high purity, free from starting materials, by-products, and other impurities that could impact its efficacy and safety in downstream applications. While several techniques can be employed for purity assessment, HPLC is often the method of choice due to its high resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC is a powerful technique for separating and quantifying components in a mixture based on their polarity. For a compound like this compound, a C18 column is a suitable stationary phase, offering excellent separation of aromatic and moderately polar compounds.
Experimental Protocol: HPLC Method
Objective: To determine the purity of a synthesized batch of this compound by quantifying the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
Materials:
-
Synthesized this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Analytical standard of this compound (if available) or a well-characterized reference lot.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 1 mL of ACN. |
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, orthogonal techniques are essential for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. It separates compounds based on their boiling points and provides mass-to-charge ratio information for identification.
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. For this compound, characteristic peaks in the ¹H and ¹³C NMR spectra can confirm its identity and reveal the presence of impurities.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
Key Spectral Regions:
-
¹H NMR: Aromatic protons, acetyl protons.
-
¹³C NMR: Carbonyl carbon, nitrile carbon, aromatic carbons.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically broaden the melting range and depress the melting point.
Experimental Protocol: Melting Point Analysis
Instrumentation:
-
Melting point apparatus.
Procedure:
-
A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Experimental Data Summary
The following table presents hypothetical, yet realistic, data from the purity analysis of a synthesized batch of this compound using the described methods.
| Analytical Technique | Parameter | Result |
| HPLC | Purity (Area %) | 99.2% |
| Retention Time | 10.5 min | |
| GC-MS | Purity (Area %) | 99.0% |
| Major Impurity | Starting material (retention time: 8.2 min) | |
| ¹H NMR | Purity (qNMR) | >99% (relative to internal standard) |
| Impurity signals | Trace signals corresponding to residual solvent | |
| Melting Point | Melting Range | 98-101 °C |
Performance Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy | Melting Point Analysis |
| Principle | Polarity-based separation | Volatility-based separation & mass analysis | Nuclear spin properties | Phase transition temperature |
| Quantitation | Excellent | Good | Excellent (qNMR) | Semi-quantitative |
| Sensitivity | High | Very High | Moderate | Low |
| Specificity | High | Very High | Very High | Low |
| Sample State | Solution | Volatile/Semi-volatile | Solution | Solid |
| Throughput | High | Medium | Medium | High |
| Cost | Medium | High | High | Low |
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Unraveling the Molecular Blueprint: A Comparative Analysis of Mass Spectrometry Fragmentation and Alternative Analytical Techniques for 3-(2-Oxo-acetyl)-benzonitrile
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's analytical behavior is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3-(2-Oxo-acetyl)-benzonitrile, a key aromatic ketone intermediate. Furthermore, it offers a comparative overview of alternative analytical methodologies, supported by experimental data and detailed protocols, to facilitate informed decisions in complex research and development workflows.
Mass Spectrometry Fragmentation Analysis of 3-Acetylbenzonitrile
In the realm of structural elucidation, mass spectrometry stands as a cornerstone technique. For the purpose of this analysis, we will examine the electron ionization (EI) mass spectrum of 3-Acetylbenzonitrile, a structurally analogous and commonly referenced name for this compound. The fragmentation data, obtained from the National Institute of Standards and Technology (NIST) database, provides a roadmap to the molecule's stability and bond lability under energetic conditions.[1][2]
The mass spectrum of 3-Acetylbenzonitrile is characterized by a prominent molecular ion peak and a series of distinct fragment ions. The key to interpreting this spectrum lies in understanding the typical fragmentation pathways for aromatic ketones and nitriles.
Key Fragmentation Pathways:
-
Alpha-Cleavage: A primary fragmentation mechanism for ketones involves the cleavage of the bond alpha to the carbonyl group. In 3-Acetylbenzonitrile, this results in the loss of a methyl radical (•CH₃), leading to the formation of the stable 3-cyanobenzoyl cation.
-
Aromatic Ring Fragmentation: The stability of the benzene ring often leads to fragments where the ring itself is cleaved. The loss of the cyano group (•CN) or the entire acetyl group are also plausible fragmentation routes.
-
Rearrangements: Intramolecular rearrangements can occur, leading to the formation of unexpected fragment ions.
The following table summarizes the major ions observed in the mass spectrum of 3-Acetylbenzonitrile and their proposed structures.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 145 | [M]⁺• (Molecular Ion) | - |
| 130 | [M - CH₃]⁺ | •CH₃ |
| 103 | [M - COCH₃]⁺ | •COCH₃ |
| 76 | [C₆H₄]⁺• | C₃H₃NO |
Fragmentation Pathway Diagram:
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While mass spectrometry is invaluable for structural identification, other analytical techniques offer advantages in quantification and separation of complex mixtures. This section compares the performance of mass spectrometry with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound and related compounds.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | High sensitivity, structural elucidation | Complex instrumentation, potential for matrix effects | Identification of unknowns, structural confirmation |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | High resolution for complex mixtures, quantitative accuracy | Requires soluble analytes, solvent consumption | Purity determination, quantification of active ingredients |
| Gas Chromatography (GC) | Partitioning in a gaseous mobile phase | High efficiency for volatile compounds, excellent resolution | Requires thermally stable and volatile analytes | Analysis of residual solvents, quality control of volatile starting materials |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Instrumentation: A standard gas chromatograph-mass spectrometer (GC-MS) system.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet System: Direct infusion or GC inlet for sample introduction. The sample is typically dissolved in a volatile organic solvent like methanol or acetonitrile.
-
Data Acquisition: Full scan mode to obtain the complete mass spectrum.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating aromatic compounds.[3]
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for benzonitrile derivatives.[3][4][5][6] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Quantification: An external standard calibration curve is constructed by analyzing solutions of known concentrations.
Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without thermal degradation.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of components with different boiling points.
Workflow for Analytical Method Selection:
References
- 1. 3-Acetylbenzonitrile [webbook.nist.gov]
- 2. 3-Acetylbenzonitrile [webbook.nist.gov]
- 3. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Benzonitrile | SIELC Technologies [sielc.com]
A Comparative Guide to the Efficacy of Oxidizing Agents for the Synthesis of Aryl Keto Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl keto aldehydes, also known as arylglyoxals, is a critical transformation in organic chemistry. These compounds are valuable intermediates in the preparation of a wide range of pharmaceuticals and fine chemicals, including heterocyclic structures like quinoxalines and imidazoles. The direct oxidation of readily available precursors, such as aryl methyl ketones or α-hydroxy ketones, is a primary strategy for their synthesis. However, the efficacy of this transformation is highly dependent on the choice of oxidizing agent, with challenges including over-oxidation to carboxylic acids and low yields. This guide provides an objective comparison of various oxidizing agents, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: Comparison of Common Oxidizing Agents
The following table summarizes the performance of several common oxidizing agents for the synthesis of aryl keto aldehydes or their immediate precursors.
| Oxidizing Agent/System | Starting Material | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages/Limitations | Citations |
| Selenium Dioxide (SeO₂) | Aryl Methyl Ketone | Reflux in dioxane or other high-boiling solvent | 50-75% | Good functional group tolerance; reliable method for arylglyoxals. | Stoichiometric amounts of toxic selenium compounds are required; long reaction times. | [1][2][3] |
| Copper(I) Iodide / O₂ | α-Hydroxy Ketone | CuI (5 mol%), Isopropanol, O₂ balloon, 60 °C | Up to 87% | Catalytic, uses molecular oxygen as the terminal oxidant, high yields, mild conditions. | Requires the α-hydroxy ketone precursor, which may need to be synthesized separately. | [4] |
| Copper(II) Chloride / DMSO | Aryl Methyl Ketone | CuCl₂, DMSO, 70-80 °C, 1-2 hr | Good | Inexpensive, non-toxic Lewis acid catalyst; rapid reaction times. | Can be limited by substrate scope; DMSO can complicate product isolation. | |
| Oxone® / cat. Iodobenzene | Alkyl Aryl Ketone | Oxone®, TFAA, cat. Iodobenzene, H₂O/CH₃CN, 90 °C | Up to 82% (for α-hydroxy ketone) | Metal-free, economical, broad substrate scope for α-hydroxylation. | Produces the α-hydroxy ketone intermediate, requiring a second oxidation step to get the keto aldehyde. | [5][6] |
| Potassium Permanganate (KMnO₄) | Aryl Methyl Ketone | Acidic or basic conditions | Variable | Very strong and inexpensive oxidant. | Highly aggressive, often leads to over-oxidation and C-C bond cleavage, poor selectivity for this transformation. | [7][8][9] |
| Chromium Trioxide (CrO₃) | α-Hydroxy Ketone | CrO₃, H₂SO₄, Acetone (Jones Reagent) | Variable | Powerful and well-established oxidant. | Highly toxic (Cr(VI) is a carcinogen); harsh acidic conditions; can lead to side products. | [10][11] |
Discussion of Oxidizing Agents
Selenium Dioxide (SeO₂): Selenium dioxide is a classic and reliable reagent for the direct oxidation of the α-methyl group of aryl methyl ketones to the corresponding aldehyde, yielding an arylglyoxal.[1] The reaction is typically performed by refluxing the ketone with a stoichiometric amount of SeO₂ in a solvent like dioxane.[1] While effective, the primary drawbacks are the high toxicity of selenium compounds and the need for stoichiometric quantities, which generates significant waste.
Copper-Catalyzed Systems: Copper catalysts offer a more sustainable and efficient alternative. A highly effective modern approach involves the Cu(I)-catalyzed aerobic oxidation of α-hydroxy ketones to produce α-keto aldehydes.[4] This method is advantageous as it uses molecular oxygen as the ultimate oxidant and proceeds with high selectivity and yields of up to 87%.[4] Another copper-based method uses inexpensive CuCl₂ in DMSO to directly convert aryl methyl ketones to arylglyoxals in short reaction times.[2]
Hypervalent Iodine Reagents: Systems that generate hypervalent iodine species in situ provide a metal-free pathway to the α-functionalization of ketones. The use of Oxone® as a terminal oxidant with a catalytic amount of iodobenzene is an effective and economical method for the α-hydroxylation of alkyl aryl ketones, producing the α-hydroxy ketone precursor to aryl keto aldehydes in good yields.[6] While this is a two-step process to reach the final product, the mild conditions and broad substrate scope make it an attractive option.[5][6]
Strong, Non-Selective Oxidants (KMnO₄, CrO₃): Strong, traditional oxidizing agents like potassium permanganate and chromium-based reagents (e.g., Jones reagent) are generally unsuitable for the delicate synthesis of aryl keto aldehydes from aryl ketones. These powerful oxidants are difficult to control and often lead to over-oxidation, cleaving the C-C bond to form two carboxylic acids instead of the desired product.[8][12] While they can oxidize α-hydroxy ketones, their toxicity (especially Cr(VI)) and the harsh reaction conditions make them less favorable than modern catalytic methods.[10][11]
Experimental Protocols
Protocol 1: Synthesis of an Aryl Keto Aldehyde via Cu(I)-Catalyzed Oxidation of an α-Hydroxy Ketone
This protocol is a generalized procedure based on the method described by Zheng et al.[4]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the starting α-hydroxy aryl ketone (1.0 mmol), Copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and isopropanol (5 mL).
-
Reaction Setup: Seal the flask with a septum and purge with oxygen gas from a balloon for 2-3 minutes.
-
Execution: Place the flask in a preheated oil bath at 60 °C and stir vigorously. Maintain the oxygen atmosphere using the balloon.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of EDTA to remove copper salts. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the pure aryl keto aldehyde.
Protocol 2: Synthesis of an Arylglyoxal via Selenium Dioxide Oxidation of an Aryl Methyl Ketone
This protocol is a representative procedure for the direct oxidation of an aryl methyl ketone.[1][2]
-
Preparation: In a round-bottom flask fitted with a reflux condenser, add the aryl methyl ketone (1.0 mmol), selenium dioxide (1.1 mmol, 1.1 equivalents), and 1,4-dioxane (10 mL).
-
Execution: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring. Caution: Selenium compounds are highly toxic. This procedure must be performed in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction by TLC. The formation of a black precipitate of elemental selenium is an indicator of reaction progress.
-
Work-up: After the starting material has been consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Purification: Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure arylglyoxal.
Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of aryl keto aldehydes.
Logical Diagram for Oxidant Selection
Caption: Decision-making guide for selecting an appropriate oxidizing agent.
References
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 6. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones [organic-chemistry.org]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Structural Elucidation of Benzonitrile Derivatives: A Comparative Guide to X-ray Crystallography Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comparative analysis of the crystallographic data for 3-(2-Oxo-acetyl)-benzonitrile and its simpler analog, 3-acetylbenzonitrile. While crystallographic data for this compound is not publicly available, this guide provides a detailed, illustrative comparison to its well-characterized counterpart, offering a predictive lens into its structural nuances.
The introduction of an additional oxo group in this compound is expected to significantly influence its crystal packing and intermolecular interactions compared to 3-acetylbenzonitrile. These differences can have profound implications for the compound's physical properties, such as solubility and melting point, and its biological activity. Understanding these structural variations is crucial for rational drug design and development.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 3-acetylbenzonitrile, based on a hypothetical analysis of a typical small organic molecule, and provides a projected comparison for this compound. This comparative data is intended to guide researchers in their analytical expectations for this class of compounds.
| Parameter | 3-Acetylbenzonitrile (Hypothetical Data) | This compound (Projected Data) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 8.5 | 10.2 |
| b (Å) | 12.1 | 15.4 |
| c (Å) | 7.9 | 6.8 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 780.5 | 1064.9 |
| Z (Molecules/unit cell) | 4 | 4 |
| Key Bond Lengths (Å) | ||
| C≡N | ~1.14 | ~1.14 |
| C-C (acetyl) | ~1.51 | ~1.52 |
| C=O (acetyl) | ~1.21 | ~1.21 |
| C-C (oxo-acetyl) | - | ~1.54 |
| C=O (oxo) | - | ~1.20 |
| **Key Bond Angles (°) C-C-C (ring) | ~120 | ~120 |
| C-C≡N | ~178 | ~178 |
| O=C-C (acetyl) | ~120 | ~120 |
| O=C-C=O (oxo-acetyl) | - | ~123 |
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a detailed methodology for the determination of the crystal structure of a this compound derivative, based on established protocols for small molecule crystallography.
1. Crystal Growth:
-
Single crystals of the this compound derivative are grown by slow evaporation of a saturated solution.
-
A suitable solvent system (e.g., ethanol, acetone, or a mixture of solvents) is used to dissolve the compound.
-
The solution is left undisturbed in a loosely covered vial at a constant temperature until well-formed crystals appear.
2. Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction analysis.
This guide serves as a foundational resource for researchers embarking on the structural characterization of novel benzonitrile derivatives. By understanding the established methodologies and anticipating the structural effects of functional group modifications, scientists can more effectively navigate the path from synthesis to a fully elucidated crystal structure, thereby accelerating the drug discovery and development process.
A Researcher's Guide to Cross-Referencing Experimental Data with PubChem
For researchers, scientists, and drug development professionals, the ability to contextualize experimental findings with the vast repository of chemical and biological data available in public databases is crucial. This guide provides a framework for cross-referencing experimental data with entries in PubChem, a comprehensive database of chemical molecules and their activities against biological assays.[1] By comparing key experimental data points of related compounds, researchers can gain deeper insights into structure-activity relationships, potential mechanisms of action, and the novelty of their own findings.
This guide uses two well-characterized and widely used drugs, Aspirin and Metformin, as examples to illustrate this cross-referencing process.
Comparative Data of Aspirin and Metformin
The following table summarizes key quantitative data for Aspirin and Metformin, with information sourced from their respective PubChem entries. This allows for a direct comparison of their physicochemical and pharmacological properties.
| Property | Aspirin | Metformin | Data Source |
| PubChem CID | 2244 | 4091 | [2][3] |
| Molecular Formula | C₉H₈O₄ | C₄H₁₁N₅ | [2][3] |
| Molecular Weight | 180.16 g/mol | 129.16 g/mol | [2][3] |
| Melting Point | 136 °C (277 °F) | 223-226 °C | [4] |
| Water Solubility | 3.3 mg/mL (20 °C) | Freely soluble | [5] |
| pKa | 3.5 | 12.4 | [4][5] |
| Primary Mechanism | Cyclooxygenase (COX) Inhibitor | AMP-activated protein kinase (AMPK) activator | [6][7][8] |
Detailed Experimental Protocols
The data presented above is derived from various experimental methodologies. Below are detailed protocols for key experiments cited.
Determination of Melting Point
Objective: To determine the temperature at which a solid substance transitions to a liquid. A narrow melting point range is often indicative of a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes
-
Sample of the compound
-
Thermometer
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
The process is repeated two more times, and the average melting range is reported.
Cyclooxygenase (COX) Inhibition Assay
Objective: To measure the inhibitory activity of a compound against COX-1 and COX-2 enzymes. This is the primary mechanism of action for Aspirin.[6][7]
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Aspirin)
-
Assay buffer
-
Detection reagent for prostaglandin E2 (PGE2)
-
96-well microplate
-
Microplate reader
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The COX enzyme is pre-incubated with each concentration of the test compound in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
The reaction is allowed to proceed for a specific duration (e.g., 10 minutes).
-
The reaction is stopped, and the amount of PGE2 produced is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Workflows and Pathways
Diagrams are essential for representing complex biological pathways, experimental workflows, and logical relationships.
Caption: Workflow for cross-referencing experimental data with PubChem entries.
Caption: Aspirin's inhibition of the prostaglandin synthesis pathway.
Caption: Logical relationship for hypothesizing bioactivity based on structural similarity.
References
- 1. PubChem - Wikipedia [en.wikipedia.org]
- 2. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Metformin Hydrochloride | C4H12ClN5 | CID 14219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Putative IDO1 Inhibitor 3-(2-Oxo-acetyl)-benzonitrile and Known Antagonists
For Immediate Release
This guide provides a comparative overview of the molecular docking characteristics of 3-(2-Oxo-acetyl)-benzonitrile, a compound of interest for its potential inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), and a selection of established IDO1 inhibitors. While direct comparative docking studies involving this compound are not available in the current body of published literature, this analysis synthesizes data from various studies on known inhibitors to provide a framework for its potential binding interactions and to outline a standard computational protocol for such an investigation.
IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment.[1] The inhibition of IDO1 is a promising strategy to restore anti-tumor immunity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel IDO1 inhibitors.
I. Comparative Analysis of Known IDO1 Inhibitors
Several classes of compounds have been investigated as IDO1 inhibitors, with some advancing to clinical trials. Understanding their binding modes and affinities provides a valuable benchmark for evaluating new chemical entities like this compound. The active site of IDO1 contains a heme cofactor, and many inhibitors interact with this heme iron and surrounding amino acid residues in two main pockets, typically referred to as pocket A and pocket B.
A variety of scaffolds, including those containing 1,2,3-triazole, benzimidazole, and imidazo[2,1-b]thiazole, have been shown to exhibit potent IDO1 inhibitory activity.[2][3][4][5] For instance, novel 1,2,3-triazole derivatives have been designed and synthesized, demonstrating significant IDO1 inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range.[5] Molecular docking studies of these compounds have revealed that the triazole group often coordinates with the heme iron, a key interaction for potent inhibition.[3][5]
Similarly, benzimidazole derivatives have been identified as a novel class of IDO1 inhibitors, with some compounds showing low nanomolar potency in cellular assays.[2] Docking studies of these inhibitors indicate an extensive network of interactions within the active site, sometimes engaging a less commonly exploited "pocket C".[2] Imidazo[2,1-b]thiazole-based inhibitors have also been designed and evaluated, with docking studies correlating their inhibitory activity with specific interactions within the enzyme's binding pocket.[4]
The table below summarizes the reported docking scores and key interactions for a selection of published IDO1 inhibitors. It is important to note that docking scores are highly dependent on the specific software, scoring function, and protocol used, and therefore, direct comparison of scores across different studies should be approached with caution.
| Inhibitor Class | Representative Compound | Docking Score (kcal/mol) | Key Predicted Interactions | Reference |
| 1,2,3-Triazole Derivative | Compound 3a | -7.812 | The 1,2,3-triazolyl group is positioned above the heme, with a distance of 3.33 Å from the ferrous ion. | [5] |
| 1,2,3-Triazole Erlotinib Derivative | Compound e | -8.94 | The nitrogen of the triazole ring binds to the heme iron, and the o-bromobenzyl group occupies pocket A. | [3] |
| Benzimidazole Derivative | Compound 10 | Not specified | Binds to the IDO1 active site, with portions of the molecule occupying pockets A and B. | [2] |
| Imidazo[2,1-b]thiazole Derivative | Compound 30 | Not specified (IC50 = 23 µM) | Correlated with specific interactions within the enzyme pocket. | [4] |
| Theophylline Derivative | Compound 3e | Not specified | Theophylline derivatives are suggested to be promising holo-IDO1 inhibitors. | [6] |
II. Experimental Protocols for Molecular Docking
A standardized molecular docking protocol is crucial for the computational evaluation of potential inhibitors. The following outlines a typical workflow for docking a ligand, such as this compound, into the active site of IDO1.
1. Protein and Ligand Preparation:
-
Protein Structure: The crystal structure of human IDO1 is obtained from the Protein Data Bank (PDB). A common choice is the structure with PDB ID: 2D0T. Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., MMFF94).
-
Ligand Structure: The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure. The ligand's geometry is then optimized, and partial charges are assigned.
2. Molecular Docking Simulation:
-
Software: A variety of software packages can be used for molecular docking, including AutoDock, GOLD, or PyRx.
-
Grid Box Definition: A grid box is defined around the active site of the IDO1 protein to encompass the binding pocket. The dimensions and center of the grid box are chosen to include the heme group and the key interacting residues in pockets A and B.
-
Docking Algorithm: A docking algorithm, such as a Lamarckian genetic algorithm, is used to explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the most favorable docking score (e.g., the lowest binding energy) is selected as the most probable binding mode.
3. Analysis of Docking Results:
-
The predicted binding mode of the ligand is visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron, with the amino acid residues in the IDO1 active site.
III. Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the immunosuppressive role of IDO1 in the tumor microenvironment.
References
- 1. Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibitors Based on Ortho-Naphthaquinone-Containing Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.univr.it [iris.univr.it]
- 3. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 4. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-(2-Oxo-acetyl)-benzonitrile: A Step-by-Step Guide
The proper disposal of 3-(2-Oxo-acetyl)-benzonitrile is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to mitigate risks associated with this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3] Eyewash stations and safety showers should be readily accessible.[1]
Key Hazards:
-
Harmful if swallowed or in contact with skin.[2]
-
Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Spill Management
In the event of a spill, avoid dust formation.[1] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains or surface water.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Place waste this compound in a clearly labeled, sealed, and appropriate container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1][2]
2. Preparation for Disposal:
-
For larger quantities, it is advisable to dissolve or mix the material with a combustible solvent, such as ethanol or acetone, to facilitate incineration.[3] This should be done with caution in a fume hood.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.
Quantitative Data Summary
| Parameter | Information | Source |
| Hazard Class | Assumed to be hazardous based on related compounds. | SDS for related benzonitriles |
| Primary Disposal Route | Incineration via an approved waste disposal plant. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents. | [1][2] |
| Required PPE | Gloves, protective clothing, eye/face protection. | [1][2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 3-(2-Oxo-acetyl)-benzonitrile, a compound requiring careful management due to its potential hazards. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the known hazards of its functional groups: the benzonitrile moiety and the α-keto aldehyde group. Benzonitrile and its derivatives can be toxic, and α,β-unsaturated aldehydes are known to be reactive and irritating.[1][2][3][4][5][6] Therefore, handling this compound requires stringent safety precautions.
Hazard Assessment
The primary hazards associated with this compound are inferred from its chemical structure:
-
Toxicity: The benzonitrile group suggests potential toxicity. Benzonitrile itself can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][7] Symptoms of exposure can include headache, confusion, nausea, and in severe cases, respiratory distress.[1][2]
-
Irritation: Aldehydes are known to be irritants to the skin, eyes, and respiratory system.[2][3] The α-keto aldehyde functionality in this compound suggests it is likely a reactive electrophile that can cause irritation upon contact.[4][5][6]
-
Reactivity: The presence of a reactive aldehyde group indicates potential for hazardous reactions. It should be considered incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Engineering Controls | Hand Protection | Eye and Face Protection | Body Protection | Respiratory Protection |
| Standard Handling | Chemical Fume Hood | Double-gloving with nitrile or neoprene gloves.[9] Regularly inspect for tears or punctures. | Chemical splash goggles and a face shield.[10] | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[10] | Not generally required if handled in a certified chemical fume hood. |
| Risk of Splash/Aerosol | Chemical Fume Hood | Double-gloving with nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Chemical-resistant apron over a flame-resistant lab coat. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][11] |
| Large Quantities/Spill | Chemical Fume Hood/Glove Box | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Full-face respirator with organic vapor cartridges. | Chemical-resistant suit.[12] | Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[12] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.[8]
-
-
Donning PPE:
-
Put on inner gloves.
-
Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on outer gloves, ensuring they overlap the cuffs of the lab coat.
-
Wear chemical splash goggles and a face shield.
-
-
Handling the Compound:
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of outer gloves in a designated hazardous waste container.
-
Remove the lab coat and hang it in a designated area.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[8]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated filter paper, weighing boats) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.[13] Reactive chemicals should be disposed of through a hazardous waste management program.[14]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2][8]
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office.
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials from a spill kit.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up a small spill.
-
Clean-up: Cover the spill with an inert absorbent material. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Aldehydes and Ketals [iloencyclopaedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular mechanisms of aldehyde toxicity: a chemical perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vigon.com [vigon.com]
- 8. fishersci.com [fishersci.com]
- 9. falseguridad.com [falseguridad.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
